2-Bromo-3,5-dichloroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,5-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQNMASFJWYHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672143 | |
| Record name | 2-Bromo-3,5-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211214-30-0 | |
| Record name | 2-Bromo-3,5-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-3,5-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-dichloroaniline is a halogenated aromatic amine, a class of chemical compounds that serve as versatile building blocks in organic synthesis. The specific arrangement of bromine and chlorine substituents on the aniline ring makes it a potentially valuable intermediate in the development of novel pharmaceuticals and other complex molecules. Due to the limited availability of specific experimental data for this compound, this guide provides a comprehensive overview of its anticipated physical properties, drawing comparisons with its isomers. Furthermore, it outlines detailed, standardized experimental protocols for the determination of these properties, offering a robust framework for laboratory investigation.
Physicochemical Properties
| Property | 2-Bromo-3-chloroaniline | 2-Bromo-5-chloroaniline | 3,5-Dichloroaniline | 2,5-Dichloroaniline |
| CAS Number | 96558-73-5[1] | 823-57-4[2] | 626-43-7[3] | 95-82-9[4] |
| Molecular Formula | C₆H₅BrClN[1] | C₆H₅BrClN[2] | C₆H₅Cl₂N[3] | C₆H₅Cl₂N[4] |
| Molecular Weight ( g/mol ) | 206.47[5] | 206.47[6] | 162.02[3] | 162.01[4] |
| Melting Point (°C) | 41-43 | 38[7] | 46-52[3] | 47-50[4] |
| Boiling Point (°C) | 277 | 128 @ 7 mmHg[7] | 259-260 @ 741 mmHg[3] | 251[4] |
| Density (g/cm³) | 1.722 | 1.722 (Predicted)[7] | No Data Available | No Data Available |
| Solubility | No Data Available | Soluble in Methanol[8] | Insoluble in water; soluble in alcohol, ether, benzene, chloroform, and hot petroleum ether.[9] | Insoluble in water.[4] |
| Appearance | Solid | White to Brown powder to lump[8] | White to brown crystals or needle crystal[3] | Colorless solid[4] |
Based on these comparisons, this compound is expected to be a solid at room temperature with a melting point in a similar range to its isomers. Its solubility is likely to be low in water but higher in organic solvents such as methanol, ethanol, ether, and chlorinated solvents.
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a crystalline organic solid.
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to obtain an approximate melting point range.
-
Allow the apparatus to cool.
-
Prepare a new capillary tube with the sample.
-
Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.
Solubility Determination
This protocol provides a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a series of test tubes.
-
To each test tube, add a measured volume of a different solvent (e.g., 1 mL).
-
Vortex each tube for 30 seconds to facilitate dissolution.
-
Visually inspect each tube for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.
-
For a more quantitative assessment, continue to add small, known volumes of the solvent until the solid completely dissolves, allowing for the calculation of an approximate solubility.
-
Record the results as soluble, partially soluble, or insoluble for each solvent.
Mandatory Visualizations
The following diagrams illustrate key logical workflows for the handling and analysis of this compound.
Caption: Workflow for determining the physical properties of this compound.
References
- 1. indiamart.com [indiamart.com]
- 2. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]
- 3. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 4. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 5. 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-BROMO-5-CHLOROANILINE CAS#: 823-57-4 [m.chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Bromo-3,5-dichloroaniline chemical structure and CAS number
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2-Bromo-3,5-dichloroaniline is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally related compounds. The proposed synthesis and experimental protocols are illustrative and require laboratory validation for this specific molecule.
Introduction
This compound is a halogenated aromatic amine with the chemical structure and identifying information detailed below. Halogenated anilines are a significant class of compounds in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The specific arrangement of one bromine and two chlorine atoms on the aniline ring suggests its utility as a building block for creating complex molecular architectures with potential biological activity. Due to the limited specific data for this isomer, this guide leverages information on related compounds to provide a foundational understanding for researchers.
Chemical Structure:
CAS Number: 1211214-30-0
Physicochemical Properties
| Property | 2-Bromo-5-chloroaniline[1][2][3] | 4-Bromo-2,6-dichloroaniline[4][5][6] | 3,5-Dichloroaniline[7][8][9] | This compound (Predicted) |
| Molecular Formula | C₆H₅BrClN | C₆H₄BrCl₂N | C₆H₅Cl₂N | C₆H₄BrCl₂N |
| Molecular Weight ( g/mol ) | 206.47 | 240.91 | 162.02 | 240.91 |
| Appearance | White to Brown powder to lump | Solid, Crystals or powder | White to brown crystals or needle crystal | Likely a crystalline solid |
| Melting Point (°C) | 38 | 83-89 | 46-53 | Data not available |
| Boiling Point (°C) | 128 °C / 7mmHg | Data not available | 259-260 °C / 741 mmHg | Data not available |
| Solubility | Soluble in Methanol | Data not available | Insoluble in water; soluble in ethanol, ether | Likely soluble in organic solvents, sparingly soluble in water |
| pKa (Predicted) | 1.48 ± 0.10 | Data not available | Data not available | Data not available |
Synthesis and Experimental Protocols
While a specific, validated synthesis protocol for this compound is not widely published, a plausible route can be devised based on general methods for the synthesis of polyhalogenated anilines. A common strategy involves the reduction of a corresponding nitroaromatic compound.
Proposed Synthesis of this compound
A potential synthetic pathway could start from 3,5-dichloroaniline, involving a regioselective bromination followed by purification. Another approach could be the reduction of a suitable nitro precursor, 1-bromo-2-nitro-3,5-dichlorobenzene.
General Experimental Protocol: Reduction of a Nitroaromatic Precursor
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Dissolution: Dissolve the nitroaromatic precursor (e.g., 1-bromo-2-nitro-3,5-dichlorobenzene) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heating: Gently heat the solution to a moderate temperature (e.g., 50-60 °C).
-
Reducing Agent Addition: Prepare a solution of a reducing agent. A common system is ammonium formate in water. Add this solution slowly to the heated nitroaromatic solution.
-
Catalyst/Co-reductant Addition: Carefully add a metal catalyst/co-reductant, such as zinc powder or iron powder, in small portions to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the metal catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Extract the resulting aqueous residue with an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Application in Cross-Coupling Reactions: A General Protocol
Halogenated anilines are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[10] The reactivity of the C-X bond generally follows the trend I > Br > Cl, making the bromo-substituent a likely site for initial reaction under controlled conditions.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl halide with a boronic acid and would need to be adapted and optimized for this compound.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base like potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for the required time (e.g., 12-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Hypothetical Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a derivative from this compound, such as through a Suzuki coupling reaction.
Caption: A generalized workflow for the synthesis and purification of a biaryl derivative from this compound via a Suzuki coupling reaction.
Safety and Handling
Specific toxicology data for this compound is not available. However, as a halogenated aniline, it should be handled with care, assuming it may be toxic and irritant. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-BROMO-5-CHLOROANILINE CAS#: 823-57-4 [m.chemicalbook.com]
- 4. 4-Bromo-2,6-dichloroaniline 97 697-88-1 [sigmaaldrich.com]
- 5. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A14884.22 [thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 9. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 2-Bromo-3,5-dichloroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-3,5-dichloroaniline, a halogenated aromatic amine of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on its chemical structure and providing detailed, standardized experimental protocols for its empirical determination. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively work with this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various solvents.
| Property | Value |
| CAS Number | 1211214-30-0[1] |
| Molecular Formula | C₆H₄BrCl₂N[1] |
| Molecular Weight | 240.91 g/mol [1] |
| Appearance | Solid (predicted) |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[1] |
Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of this compound, featuring a polar amino group (-NH₂) and a largely non-polar benzene ring substituted with three halogen atoms (one bromine and two chlorine), suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The amino group can engage in hydrogen bonding with protic solvents. Therefore, some degree of solubility is expected. For comparison, a similar compound, 2-bromo-5-chloroaniline, is known to be soluble in methanol and ethanol.[2][3][4]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): These solvents can engage in dipole-dipole interactions. Given the polar nature of the C-Br, C-Cl, and C-N bonds, this compound is predicted to be soluble in these solvents. 2-bromo-5-chloroaniline exhibits solubility in acetone and dimethylformamide.[2]
-
Non-polar Solvents (e.g., Benzene, Toluene, Hexane): The presence of the benzene ring and halogen atoms contributes to van der Waals forces, suggesting potential solubility in non-polar solvents. For instance, 3,5-dichloroaniline is soluble in benzene.[5]
Based on these considerations, the predicted solubility of this compound in common organic solvents is summarized below. It is critical to note that these are predictions and must be confirmed through experimental validation.
| Solvent | Solvent Type | Predicted Solubility |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Dichloromethane | Polar Aprotic | Soluble |
| Chloroform | Polar Aprotic | Soluble |
| Benzene | Non-polar | Soluble |
| Toluene | Non-polar | Soluble |
| Hexane | Non-polar | Sparingly Soluble |
Experimental Protocols for Solubility Determination
To establish quantitative solubility data, standardized experimental methods are necessary. The isothermal saturation shake-flask method is a widely accepted technique.[6]
Isothermal Saturation Shake-Flask Method
This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solvent is fully saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation. Immediately filter the solution through a syringe filter into a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved by gentle heating in an oven (ensure the temperature is below the boiling point of the solute and solvent) or by using a vacuum desiccator.
-
Mass Determination and Calculation: Once the solvent has completely evaporated, weigh the container with the dried solute. The mass of the dissolved solute can then be determined.
The solubility (S) can be calculated using the following formula:
S ( g/100 mL) = (mass of solute / volume of solvent withdrawn) × 100
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the isothermal saturation shake-flask method.
Caption: A flowchart of the isothermal saturation shake-flask method.
This guide provides a predictive framework and a robust experimental protocol for determining the solubility of this compound in organic solvents. The generation of precise, quantitative solubility data is essential for the effective application of this compound in research and development.
References
- 1. 1211214-30-0|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]
- 4. 2-BROMO-5-CHLOROANILINE CAS#: 823-57-4 [m.chemicalbook.com]
- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Bromo-3,5-dichloroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Bromo-3,5-dichloroaniline. Due to the limited availability of directly measured spectra for this specific compound in public databases, this document focuses on predicted spectroscopic characteristics derived from closely related analogs and established principles of spectroscopy. It also includes detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. These predictions are based on the analysis of similar halogenated anilines.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |
| ~ 7.0 - 7.2 | Doublet | 1H | Ar-H |
| ~ 7.2 - 7.4 | Doublet | 1H | Ar-H |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. The aromatic protons are expected to appear as doublets due to meta-coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 148 | C-NH₂ |
| ~ 134 - 136 | C-Cl |
| ~ 132 - 134 | C-Cl |
| ~ 125 - 128 | C-H |
| ~ 120 - 123 | C-H |
| ~ 110 - 113 | C-Br |
Note: The exact chemical shifts are influenced by the solvent and the combined electronic effects of the substituents.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H Asymmetric Stretch |
| 3300 - 3400 | Medium | N-H Symmetric Stretch |
| 1600 - 1630 | Strong | N-H Scissoring |
| 1450 - 1500 | Strong | Aromatic C=C Stretch |
| 1250 - 1350 | Strong | C-N Stretch |
| 700 - 850 | Strong | C-Cl Stretch |
| 550 - 650 | Strong | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 241 | High | [M]⁺ (with ⁷⁹Br, ³⁵Cl, ³⁵Cl) |
| 243 | High | [M+2]⁺ (isotopic peaks) |
| 245 | Medium | [M+4]⁺ (isotopic peaks) |
| 247 | Low | [M+6]⁺ (isotopic peaks) |
| 162 | Medium | [M - Br]⁺ |
| 127 | Medium | [M - Br - Cl]⁺ |
Note: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition : Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. For ¹H NMR, acquire the spectrum using a standard pulse program. The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Perform phase correction and baseline correction to obtain a clean spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) : Place a small amount of solid this compound (approximately 10-20 mg) into a small vial.[1] Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid completely.[1] Using a pipette, carefully drop the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1] Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]
-
Data Acquisition : Place the salt plate into the sample holder of the FTIR spectrometer.[1] Acquire a background spectrum of the clean, empty sample compartment. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[2] A dilute solution of the sample (e.g., ~1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate) is prepared. A small volume (e.g., 1 µL) is injected into the GC, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.
-
Ionization (Electron Ionization - EI) : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV).[3] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), which can then undergo fragmentation.[3]
-
Mass Analysis and Detection : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Identification.
References
Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Bromo-3,5-dichloroaniline
Hazard Identification and Classification
Based on data from structurally related halogenated anilines, 2-Bromo-3,5-dichloroaniline is anticipated to be a hazardous substance. The primary hazards are expected to include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[4]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[4]
The Globally Harmonized System (GHS) classifications for similar compounds are summarized below. It is prudent to handle this compound with the assumption that it falls under similar hazard categories.
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 3 or 4 |
| Acute Toxicity, Dermal | Category 3 or 4 |
| Acute Toxicity, Inhalation | Category 3 or 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of structurally similar compounds. These values can provide an estimate of the expected properties of this compound.
| Property | 3,5-Dichloroaniline | 2-Bromo-5-chloroaniline | 2,3-dichloro aniline |
| CAS Number | 626-43-7[4] | 823-57-4[5][6] | - |
| Molecular Formula | C6H5Cl2N[7] | C6H5BrClN[5][6][8] | - |
| Molecular Weight | 162.01 g/mol [7][9] | 206.47 g/mol [5][6][8] | 162.02 g/mole [10] |
| Appearance | White crystalline solid | White to Brown powder to lump[5][11] | Deep brown Solid[10] |
| Melting Point | - | 38 °C[5] | 23 °C[10] |
| Boiling Point | - | 128 °C / 7mmHg[5] | 120.0 - 124.0 °C 10 mmHg[10] |
| Solubility | Insoluble in water, soluble in ethanol, ether, diethyl carbonate. | Soluble in Methanol.[5] | Not Available |
| Storage Temperature | - | under inert gas (nitrogen or Argon) at 2–8 °C[5] | Keep tightly closed[10] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent adherence to the following experimental protocols is mandatory.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[10]
-
Safety Equipment: A safety shower and eye wash station must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles with side-shields or a full-face shield.[8]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Glove suitability and breakthrough time should be confirmed with the glove manufacturer.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is necessary.[10]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8] Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] The compound may be air and moisture sensitive.[1][2][3]
Emergency Procedures and First Aid
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Visualized Workflows and Logical Relationships
To further aid in the safe handling and management of this compound, the following diagrams illustrate key workflows and logical relationships.
References
- 1. 1211214-30-0|this compound|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]
- 6. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. srinichem.com [srinichem.com]
- 9. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. 2-Bromo-5-chloroaniline | 823-57-4 | TCI AMERICA [tcichemicals.com]
Synthesis of 2-Bromo-3,5-dichloroaniline from 3,5-dichloroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway for the preparation of 2-Bromo-3,5-dichloroaniline, a potentially valuable intermediate in pharmaceutical and agrochemical research. Due to the challenges associated with direct selective bromination of the highly activated 3,5-dichloroaniline starting material, a multi-step approach involving protection, regioselective bromination, and deprotection is presented. This document provides detailed, albeit hypothetical, experimental protocols and a summary of reaction parameters to serve as a foundational methodology for further laboratory investigation and development.
Introduction: The Challenge of Direct Bromination
The direct electrophilic bromination of 3,5-dichloroaniline presents a significant regioselectivity challenge. The amino group is a potent activating and ortho, para-directing group, while the two chlorine atoms are deactivating but also ortho, para-directing. The interplay of these electronic effects makes it difficult to selectively introduce a bromine atom at the C2 position without the concurrent formation of other isomers (4-bromo and 2,4-dibromo derivatives) and potential polybromination.
To circumvent these issues, a common and effective strategy in aniline chemistry is the temporary protection of the amino group. By converting the amine to an acetamide, its activating influence is attenuated, and the steric bulk of the acetyl group can be leveraged to influence the regiochemical outcome of the subsequent bromination step. This guide details a proposed three-step synthesis based on this protection-bromination-deprotection strategy.
Proposed Synthetic Pathway
The proposed synthesis of this compound from 3,5-dichloroaniline is a three-step process:
-
Protection: The amino group of 3,5-dichloroaniline is acetylated to form N-(3,5-dichlorophenyl)acetamide.
-
Bromination: The intermediate acetamide is brominated to yield 2-Bromo-N-(3,5-dichlorophenyl)acetamide.
-
Deprotection: The acetyl group is removed via hydrolysis to afford the final product, this compound.
The overall transformation is depicted in the following workflow:
Caption: Proposed multi-step synthesis workflow for this compound.
Data Presentation: Summary of Reaction Parameters
The following table summarizes the proposed reaction conditions for each step of the synthesis. These parameters are based on general procedures for analogous reactions and should be optimized for specific laboratory conditions.
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |
| 1 | Acetylation | 3,5-Dichloroaniline | Acetic anhydride, Sodium acetate | Acetic acid | 100-120 | 2-4 |
| 2 | Bromination | N-(3,5-dichlorophenyl)acetamide | N-Bromosuccinimide (NBS), Acetic acid | Acetic acid | 25-50 | 12-24 |
| 3 | Hydrolysis | 2-Bromo-N-(3,5-dichlorophenyl)acetamide | Hydrochloric acid | Ethanol/Water | 80-100 | 4-8 |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed three-step synthesis.
Step 1: Synthesis of N-(3,5-dichlorophenyl)acetamide (Protection)
Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloroaniline (16.2 g, 0.1 mol), sodium acetate (8.2 g, 0.1 mol), and glacial acetic acid (100 mL).
-
Stir the mixture to dissolve the solids.
-
Slowly add acetic anhydride (11.2 mL, 0.12 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the reaction mixture to cool to room temperature, then pour it into 500 mL of ice-cold water with stirring.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield crude N-(3,5-dichlorophenyl)acetamide.
-
The crude product can be purified by recrystallization from ethanol/water.
Step 2: Synthesis of 2-Bromo-N-(3,5-dichlorophenyl)acetamide (Bromination)
Methodology:
-
In a 250 mL round-bottom flask protected from light, dissolve N-(3,5-dichlorophenyl)acetamide (20.4 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) in one portion.
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitor the formation of the product by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.
-
Upon completion, pour the reaction mixture into 500 mL of cold water.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water (3 x 50 mL) and then with a cold, dilute solution of sodium bisulfite to remove any unreacted bromine.
-
Dry the crude 2-Bromo-N-(3,5-dichlorophenyl)acetamide under vacuum.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
Step 3: Synthesis of this compound (Deprotection)
Methodology:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add the crude 2-Bromo-N-(3,5-dichlorophenyl)acetamide (28.3 g, 0.1 mol), ethanol (100 mL), and concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux (approximately 90-100 °C) for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto 500 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Further purification can be accomplished by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Visualization of the Chemical Pathway
The chemical structures and transformations in the proposed synthesis are illustrated below.
Caption: Proposed chemical pathway for the synthesis of this compound.
Disclaimer: The experimental protocols provided in this document are hypothetical and based on established chemical principles for analogous transformations. These procedures have not been experimentally validated for this specific synthesis and should be adapted and optimized under appropriate laboratory safety protocols. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
The Emerging Role of 2-Bromo-3,5-dichloroaniline in Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 26, 2025 – As the landscape of drug discovery continually evolves, the demand for novel molecular scaffolds that offer unique structural and electronic properties is paramount. Among the versatile building blocks available to medicinal chemists, halogenated anilines have proven to be invaluable synthetic intermediates. This technical guide focuses on the potential applications of 2-Bromo-3,5-dichloroaniline, a readily available, yet underexplored, polychlorinated aromatic amine, in the synthesis of next-generation therapeutic agents. Its distinct substitution pattern offers a unique platform for the development of targeted therapies, particularly in the realms of oncology and infectious diseases.
Introduction: The Strategic Advantage of Polychlorinated Anilines in Drug Design
Polychlorinated anilines are a class of organic compounds that have garnered significant attention in the pharmaceutical industry. The incorporation of multiple halogen atoms onto the aniline scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. The presence of bromine and chlorine atoms, as in this compound, provides medicinal chemists with multiple reactive handles for synthetic diversification through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.
This compound: A Versatile Scaffold for Bioactive Molecules
This compound possesses a unique arrangement of functional groups that makes it an attractive starting material for medicinal chemistry campaigns. The amino group serves as a key nucleophile or can be transformed into a variety of other functionalities. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The two chlorine atoms contribute to the overall electronic nature of the ring and provide additional sites for potential modification or steric influence on neighboring substituents, which can be crucial for optimizing binding to target proteins.
Potential Therapeutic Applications
While specific drug candidates derived directly from this compound are not yet prevalent in publicly accessible literature, the structural motif of a di-chlorinated phenyl ring attached to a nitrogen-containing heterocycle is a common feature in a number of potent bioactive molecules. By analogy, this compound is a prime candidate for the synthesis of compounds targeting a range of therapeutic areas.
Kinase Inhibitors for Oncology
Many kinase inhibitors feature a substituted aniline core which is crucial for their interaction with the ATP-binding pocket of the target enzyme. The 2,6-dichlorophenyl moiety, which can be readily generated from a this compound precursor through synthetic transformations, is a key component of several reported kinase inhibitors.
Derivatives of 4-amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one have been investigated for their potential in treating non-Hodgkin's lymphomas. These compounds have shown significant growth inhibitory effects on various cancer cell lines.[1] For instance, the compound 4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-(4-(4-methylpiperazin-1yl)phenylamino)pyrido[2,3-]pyrimidin-7(8H)-one demonstrated potent inhibition of cell growth in Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[1]
| Cell Line | GI₅₀ at 24h (µM)[1] | GI₅₀ at 48h (µM)[1] |
| Jeko-1 (MCL) | >10 | 2.5 |
| MEC-1 (CLL) | >10 | 1 |
| DOHH-2 (FL) | 1 | 0.5 |
| U-2932 (DLBCL) | 0.5 | 0.1 |
Furthermore, the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825), N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, which contains a related 2-chloro-6-methylphenyl group, highlights the importance of this substitution pattern for achieving potent antitumor activity.[2]
dot
Caption: Hypothetical workflow for synthesizing bioactive molecules from this compound.
Antimicrobial Agents
Halogenated anilines and their derivatives have demonstrated promising antimicrobial properties. The presence of halogens can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes. While direct studies on this compound are limited, related compounds have shown activity. For instance, 2-amino-4,6-dichloropyrimidines, which can be synthesized from precursors with a similar dichlorination pattern, have been shown to inhibit immune-activated nitric oxide (NO) production, an important factor in the host response to infection and inflammation.[3]
| Compound | Substituent at C5 | IC₅₀ (µM) for NO Inhibition[3] |
| B1 | H | 12 |
| B2 | CH₃ | 16 |
| B3 | F | 2 |
| B4 | Cl | 9 |
| B5 | Br | 12 |
| B6 | I | 36 |
These findings suggest that derivatives of this compound could be explored for their potential as novel anti-inflammatory or antimicrobial agents.
dot
Caption: Simplified Syk signaling pathway, a potential target for inhibitors derived from this scaffold.
Experimental Protocols: A Gateway to Novel Derivatives
The synthetic utility of this compound lies in its reactivity in well-established chemical transformations. The following are generalized protocols, adapted from literature on similar substrates, that can serve as a starting point for the synthesis of novel derivatives.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 to 5:1 mixture of dioxane and water.
-
Stir the reaction mixture at an elevated temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the layers. If a single solvent was used, dilute the mixture with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3,5-dichloroaniline.
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, building block in medicinal chemistry. Its unique substitution pattern provides a solid foundation for the synthesis of a diverse array of bioactive molecules. Based on the demonstrated efficacy of structurally related compounds, derivatives of this compound hold significant potential as kinase inhibitors for cancer therapy and as novel antimicrobial agents. The synthetic accessibility and the potential for facile diversification through established cross-coupling methodologies make this compound an attractive starting point for future drug discovery programs. Further exploration of the chemical space accessible from this versatile scaffold is warranted and is anticipated to yield novel therapeutic candidates with improved efficacy and pharmacological properties.
References
- 1. EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof - Google Patents [patents.google.com]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-3,5-dichloroaniline: A Versatile Building Block for the Synthesis of Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3,5-dichloroaniline is a halogenated aromatic amine that serves as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers multiple points for selective functionalization, enabling the construction of complex molecular architectures. The presence of the amino group facilitates participation in various cyclization and condensation reactions, leading to the formation of privileged heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the preparation of bioactive heterocyclic molecules. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to assist researchers in leveraging this key building block for drug discovery and development.
Introduction
Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these structural motifs. The strategic incorporation of halogen atoms into these scaffolds can significantly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct arrangement of three halogen atoms and a reactive amino group, presents a unique platform for the synthesis of novel heterocyclic entities. The differential reactivity of the bromo and chloro substituents, particularly in palladium-catalyzed cross-coupling reactions, allows for sequential and site-selective modifications, further expanding its synthetic potential. This guide will explore the synthesis of this compound and its application in the construction of acridone frameworks, a class of compounds known for their broad biological activities.
Synthesis of this compound
A common route to halogenated anilines involves the direct halogenation of a substituted aniline precursor. A plausible and efficient method for the preparation of this compound is the bromination of 3,5-dichloroaniline. The directing effect of the amino group facilitates the introduction of the bromine atom at the ortho position.
Experimental Protocol: Synthesis of this compound from 3,5-dichloroaniline
Materials:
-
3,5-Dichloroaniline
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dichloroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled aniline solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of a saturated sodium bisulfite solution until the orange color of the excess bromine disappears.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Application in Heterocyclic Synthesis: The Acridone Scaffold
Acridones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anticancer, antiviral, and antiparasitic activities. The synthesis of the acridone core often involves the formation of a diarylamine intermediate followed by an intramolecular cyclization to form the tricyclic system. This compound is an excellent starting material for accessing substituted acridones, particularly through a synthetic strategy involving a Buchwald-Hartwig amination followed by an acid-catalyzed cyclization.
Proposed Synthetic Pathway to a Dichloroacridone Derivative
A representative synthetic route to a dichloro-substituted acridone derivative using this compound is outlined below. The process begins with a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with a suitably substituted methyl benzoate, followed by an intramolecular Friedel-Crafts acylation (cyclization) promoted by a strong acid like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
Caption: Proposed synthesis of 1,3-Dichloro-9(10H)-acridone.
Data Presentation: Reaction Parameters for Acridone Synthesis
The following table summarizes the key quantitative data for the proposed two-step synthesis of 1,3-Dichloro-9(10H)-acridone. The values are representative and based on typical conditions for similar transformations.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 | 12-24 | 70-85 |
| 2 | Intramolecular Cyclization | Eaton's Reagent (P₂O₅ in MeSO₃H) | - | 120 | 2-4 | 80-95 |
Experimental Protocol: Synthesis of 1,3-Dichloro-9(10H)-acridone
Step 1: Synthesis of Methyl 2-((2-bromo-3,5-dichlorophenyl)amino)benzoate
Materials:
-
This compound
-
Methyl 2-hydroxybenzoate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), methyl 2-hydroxybenzoate (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the diarylamine intermediate.
Step 2: Synthesis of 1,3-Dichloro-9(10H)-acridone
Materials:
-
Methyl 2-((2-bromo-3,5-dichlorophenyl)amino)benzoate
-
Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Ice water
Procedure:
-
In a round-bottom flask, add the methyl 2-((2-bromo-3,5-dichlorophenyl)amino)benzoate intermediate (1.0 eq).
-
Carefully add Eaton's Reagent to the flask.
-
Heat the reaction mixture to 120 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto ice water with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the 1,3-Dichloro-9(10H)-acridone product.
Logical Workflow for Heterocycle Synthesis
The general workflow for utilizing this compound as a building block for heterocyclic compounds can be visualized as a series of logical steps, from the initial selection of coupling partners to the final characterization of the target molecule.
Biological Activity Screening of 2-Bromo-3,5-dichloroaniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The aniline scaffold is a privileged structure in medicinal chemistry, valued for its synthetic versatility and presence in numerous therapeutic agents. Halogenated anilines, in particular, have demonstrated a wide spectrum of biological activities. This technical guide focuses on the biological activity screening of derivatives based on the 2-Bromo-3,5-dichloroaniline core. While direct studies on this specific scaffold are emerging, this document extrapolates from research on closely related halogenated anilines to provide a comprehensive overview of potential therapeutic applications, detailed experimental protocols for their evaluation, and insights into possible mechanisms of action. Key areas of focus include antimicrobial, anticancer, and enzyme inhibitory activities, providing a foundational framework for initiating drug discovery programs based on this promising chemical scaffold.
Antimicrobial and Antibiofilm Activity
The rise of multidrug-resistant (MDR) pathogens and the challenge of biofilm-associated infections necessitate the discovery of novel antimicrobial agents. Halogenated anilines have shown significant promise in this area, exhibiting both bacteriostatic and antibiofilm properties. Studies on compounds structurally similar to this compound, such as other bromo- and chloro-substituted anilines, provide valuable insights into their potential efficacy.
Quantitative Data from Related Halogenated Anilines
The following table summarizes the antimicrobial and antibiofilm activities of halogenated aniline derivatives against uropathogenic E. coli (UPEC), a common cause of urinary tract infections.[1][2]
| Compound | Organism | MIC (µg/mL) | Biofilm IC50 (µg/mL) | Reference |
| 4-Bromo-3-chloroaniline | UPEC | 200 | 10 | [1] |
| 3,5-Dibromoaniline | UPEC | 100 | 10 | [1] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for assessing antimicrobial potency.[3][4][5]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours), select several colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., MHB).
-
The final volume in each well before adding the inoculum should be 50-100 µL, covering a concentration range appropriate for the expected MIC.[4]
-
Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[6]
-
-
Data Interpretation:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., no turbidity).[5]
-
Proposed Mechanism of Action & Signaling Pathway
Research suggests that a primary mode of action for the antimicrobial and antibiofilm effects of some halogenated anilines is the inhibition of adenylate cyclase activity.[1][7] This enzyme is crucial for the production of the second messenger cyclic AMP (cAMP). By inhibiting adenylate cyclase, the derivatives disrupt the cAMP-CRP regulatory system, leading to the downregulation of various virulence and biofilm-related genes.[2][7]
Anticancer Activity
The aniline framework is a key component of many successful anticancer drugs, particularly kinase inhibitors.[8][9][10] Screening this compound derivatives for cytotoxic activity against various cancer cell lines is a critical step in evaluating their therapeutic potential.
Quantitative Data from Representative Aniline Derivatives
The following table presents the antiproliferative activities of various aniline derivatives against several human cancer cell lines, demonstrating the potential potency of this compound class.
| Compound Class | Derivative Example | Cell Line | IC50 | Reference |
| 2-Substituted Pyrimidine | Compound 18c | HCT116 (Colon) | 18.5 nM (vs Mer) | [11] |
| "" | "" | MDA-MB-231 (Breast) | 33.6 nM (vs c-Met) | [11] |
| 4-Anilinoquinolinylchalcone | Compound 4a | MDA-MB-231 (Breast) | 0.11 µM | [12] |
| Benzothiazole Aniline | L1 | Liver Cancer Cells | Selective Inhibition | [13] |
IC50: Half-maximal Inhibitory Concentration, a measure of compound potency.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
-
Cell Plating:
-
Harvest and count cells from a culture in the logarithmic growth phase.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[15]
-
Add 10-20 µL of the MTT stock solution to each well.[16]
-
Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol with 0.1% NP-40 and 4 mM HCl) to each well to dissolve the formazan crystals.[15]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.
-
Enzyme Inhibition Activity
Targeting specific enzymes is a highly successful strategy in drug development. Aniline derivatives are known to inhibit various enzymes, including kinases, which are central to many disease pathologies. Screening this compound derivatives against a panel of relevant enzymes can uncover potent and selective inhibitors.
Quantitative Data for Aniline-Based Enzyme Inhibitors
The table below highlights the inhibitory potency of different aniline derivatives against specific kinase targets.
| Compound Class | Derivative Example | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| 2-Substituted Pyrimidine | Compound 18c | Mer Kinase | Kinase Activity | 18.5 | [11] |
| 2-Substituted Pyrimidine | Compound 18c | c-Met Kinase | Kinase Activity | 33.6 | [11] |
| Anilinoquinazoline | Gefitinib | EGFR | Kinase Activity | 23-79 | [9] |
| Anilinoquinoline | Lapatinib | EGFR/HER2 | Kinase Activity | ~10 | [9] |
EGFR: Epidermal Growth Factor Receptor; HER2: Human Epidermal Growth Factor Receptor 2.
General Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against a purified protein kinase.
-
Reagents and Materials:
-
Purified recombinant kinase.
-
Specific peptide or protein substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
Test compounds dissolved in DMSO.
-
Detection reagents (e.g., phosphospecific antibody for ELISA or ³³P-ATP for radiometric assay).
-
Microplates (e.g., 96-well or 384-well).
-
-
Assay Procedure:
-
Dispense the test compounds at various concentrations into the wells of a microplate.
-
Add the purified kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or room temperature).
-
Stop the reaction using a stop buffer (e.g., containing EDTA to chelate Mg²⁺).
-
-
Signal Detection:
-
The method of detection depends on the assay format.
-
ELISA-based: Transfer the reaction mixture to a plate coated with the substrate. Detect the phosphorylated substrate using a phosphospecific antibody conjugated to an enzyme (like HRP), followed by the addition of a chromogenic or chemiluminescent substrate.
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane. Wash away the unreacted ³³P-ATP. Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.
-
References
- 1. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. atcc.org [atcc.org]
Technical Guide: Crystal Structure Analysis of 2-Bromo-3,5-dichloroaniline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this publication, a comprehensive, publicly available single-crystal X-ray diffraction study for 2-Bromo-3,5-dichloroaniline has not been found in surveyed crystallographic databases. This guide provides a detailed analysis of the closely related compound, 3,5-dichloroaniline , as a structural analogue to infer potential solid-state characteristics. Methodologies presented are based on established protocols for similar halogenated anilines and serve as a predictive guide for future experimental work on this compound.
Introduction
This compound is a halogenated aromatic amine, a class of compounds that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of atoms and intermolecular interactions within the crystalline solid-state of such molecules dictates crucial physicochemical properties, including solubility, melting point, stability, and bioavailability. Understanding the crystal structure is therefore paramount for its application in drug development and materials science.
This technical guide outlines the anticipated molecular and crystal structure of this compound, provides a hypothetical, yet detailed, experimental protocol for its single-crystal X-ray diffraction analysis, and presents the crystallographic data for the analogous compound, 3,5-dichloroaniline, for comparative purposes.
Molecular Structure of this compound
The molecular structure of this compound consists of a benzene ring substituted with one bromine atom, two chlorine atoms, and an amino group. The IUPAC name for this compound is 2-Bromo-3,5-dichlorobenzenamine.
Caption: 2D representation of the this compound molecule.
Physicochemical Properties
While extensive experimental data for this compound is scarce, the following table summarizes known and predicted properties for it and its structural isomers.
| Property | This compound (Predicted) | 2-Bromo-5-chloroaniline (Experimental) | 3,5-Dichloroaniline (Experimental) |
| Molecular Formula | C₆H₄BrCl₂N | C₆H₅BrClN | C₆H₅Cl₂N |
| Molecular Weight | 240.91 g/mol | 206.47 g/mol | 162.02 g/mol |
| Melting Point | Not available | 38 °C | 46-52 °C |
| Boiling Point | Not available | 128 °C at 7 mmHg | 259-260 °C at 741 mmHg |
| Solubility | Not available | Soluble in Methanol | Insoluble in water; soluble in ethanol, ether |
Hypothetical Experimental Protocol for Crystal Structure Determination
The following protocol outlines a standard procedure for the synthesis and single-crystal X-ray diffraction analysis of this compound, based on methodologies reported for analogous compounds.
Synthesis and Crystallization
A plausible synthetic route involves the bromination of 3,5-dichloroaniline.
Synthesis of this compound:
-
Dissolve 3,5-dichloroaniline in a suitable solvent such as glacial acetic acid.
-
Slowly add a stoichiometric amount of bromine dissolved in glacial acetic acid to the solution at room temperature with constant stirring.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter, wash the solid with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane) to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
Caption: Hypothetical workflow for the crystal structure determination of this compound.
Data Collection and Refinement Parameters (Hypothetical):
| Parameter | Value |
| Instrument | Bruker SMART CCD area-detector diffractometer |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 298(2) K |
| Data Collection Method | ω and φ scans |
| Absorption Correction | Multi-scan (e.g., SADABS) |
| Structure Solution | Direct methods (e.g., SHELXS) |
| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |
Crystal Structure Analysis of 3,5-Dichloroaniline (Analogue)
The crystal structure of 3,5-dichloroaniline was determined by S. C. Biswas and M. Sen and published in Acta Crystallographica in 1976. This data provides a valuable reference for predicting the packing and intermolecular interactions that might be present in the crystal structure of this compound.
Crystallographic Data
| Parameter | 3,5-Dichloroaniline |
| Chemical Formula | C₆H₅Cl₂N |
| Formula Weight | 162.02 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a | 18.01(2) Å |
| b | 3.89(1) Å |
| c | 9.92(1) Å |
| α, β, γ | 90° |
| Volume | 694.6 ų |
| Z | 4 |
| Calculated Density | 1.55 g/cm³ |
Structural Details and Intermolecular Interactions
In the crystal structure of 3,5-dichloroaniline, the molecules are arranged in a herringbone pattern. The primary intermolecular interactions are likely to be N-H···Cl hydrogen bonds and van der Waals forces. The presence of the additional bulky and polarizable bromine atom in this compound is expected to significantly influence the crystal packing, potentially leading to different intermolecular contacts, such as N-H···Br or Br···Cl halogen bonding, which could alter the overall crystal symmetry and density.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive framework for its analysis. By leveraging data from the closely related 3,5-dichloroaniline and established experimental protocols, researchers can anticipate the molecular conformation, potential intermolecular interactions, and a clear pathway for its empirical structure determination. The synthesis and crystallographic analysis of this compound would be a valuable contribution to the understanding of halogenated anilines and would provide essential data for its application in medicinal chemistry and materials science.
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-3,5-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is of paramount importance in medicinal chemistry and materials science, where arylamine moieties are prevalent structural motifs in a wide range of biologically active molecules and functional organic materials.[3] The reaction facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[4]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Bromo-3,5-dichloroaniline. As an electron-deficient and sterically hindered substrate, the successful amination of this compound requires careful optimization of the catalytic system and reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle that is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The subsequent coordination of the amine to the resulting palladium(II) complex, followed by deprotonation by a base, forms a palladium-amido intermediate. The final step is a reductive elimination that yields the desired N-arylated aniline and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical to the success of the reaction, as it influences the rate of oxidative addition and reductive elimination, and helps to prevent side reactions such as beta-hydride elimination.[5]
Key Reaction Components
The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components. The tables below summarize typical components used for the amination of challenging aryl bromides.
Table 1: Palladium Precatalysts
| Precatalyst | Chemical Name | Typical Loading (mol%) |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1 - 2 |
| Pd(OAc)₂ | Palladium(II) acetate | 1 - 2 |
| [Pd(allyl)Cl]₂ | Allylpalladium(II) chloride dimer | 1 - 2 |
Table 2: Phosphine Ligands
| Ligand | Chemical Name | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich ligand effective for a broad range of substrates. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Highly active for the coupling of a variety of amines. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Effective for hindered substrates and can be used with weaker bases. |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Wide bite angle ligand, often used for heteroaryl halides.[3] |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Chiral ligand, can be used for asymmetric aminations. |
Table 3: Bases
| Base | Chemical Name | Strength | Notes |
| NaOt-Bu | Sodium tert-butoxide | Strong | Commonly used, but can be incompatible with base-sensitive functional groups.[6] |
| KOt-Bu | Potassium tert-butoxide | Strong | Similar to NaOt-Bu. |
| LHMDS | Lithium bis(trimethylsilyl)amide | Strong | Useful for substrates with acidic protons. |
| K₃PO₄ | Potassium phosphate | Moderate | A weaker base that can be advantageous for substrates with sensitive functional groups.[7] |
| Cs₂CO₃ | Cesium carbonate | Moderate | Often used for coupling with heteroaryl halides.[3] |
Table 4: Solvents
| Solvent | Boiling Point (°C) | Characteristics |
| Toluene | 111 | Commonly used, good for a wide range of temperatures. |
| Dioxane | 101 | A polar aprotic solvent, often used with weaker bases. |
| THF | 66 | Lower boiling point, suitable for reactions at moderate temperatures. |
| t-BuOH | 82 | Can act as both a solvent and a co-catalyst in some systems. |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific amine coupling partners.
General Considerations
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.
Materials
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 - 2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 0.1 - 0.5 M)
Procedure
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base, this compound, and the amine coupling partner. If the amine is a liquid, it can be added via syringe.
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted 3,5-dichloroaniline derivative.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for a Buchwald-Hartwig amination experiment.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3,5-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-3,5-dichloroaniline. This versatile synthetic intermediate is a valuable building block for the synthesis of a wide range of substituted anilines and their derivatives, which are of significant interest in medicinal chemistry and materials science. The methodologies outlined herein facilitate the construction of carbon-carbon and carbon-nitrogen bonds, enabling the rapid diversification of molecular scaffolds for drug discovery and development.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new chemical bonds with high efficiency and selectivity.[1][2] For a substrate such as this compound, these reactions offer a powerful platform for functionalization at the 2-position. The presence of the bromine atom provides a reactive handle for various coupling reactions, while the dichloro substitution pattern influences the electronic properties and steric environment of the molecule. The primary amino group can also be a site for further chemical modification, making this a bifunctional scaffold for the generation of compound libraries.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize quantitative data for key palladium-catalyzed cross-coupling reactions involving this compound and analogous substrates. This structured overview is designed for easy comparison of different synthetic strategies.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0 equiv) | Toluene/H₂O (5:1) | 100 | 12 | ~85¹ |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0 equiv) | 1,4-Dioxane | 100 | 16 | ~90¹ |
| 3 | This compound | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0 equiv) | DME/H₂O (4:1) | 85 | 12 | ~82¹ |
| 4 | 2-bromo-5-methoxyaniline | 2-Azidoarylboronic pinacolate ester | (dppf)PdCl₂ (5) | - | Et₃N (4.0 equiv) | 1,4-Dioxane | Reflux | - | -[3] |
¹Yields are representative and based on couplings of structurally similar haloanilines. Optimization may be required for this compound.
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2 equiv) | Toluene | 100 | 18 | ~92¹ |
| 2 | This compound | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5 equiv) | 1,4-Dioxane | 110 | 24 | ~88¹ |
| 3 | 4-chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu (2.0 equiv) | Toluene | Reflux | 6 | 94 |
| 4 | 1,3-dibromo-2,5-difluorobenzene | Benzophenone imine | Pd(dba)₂ (0.5) | Xantphos | K₃PO₄ (4.0 equiv) | iPrOAc | 80 | - | -[4] |
¹Yields are representative and based on couplings of structurally similar haloaromatics. Optimization may be required for this compound.
Table 3: Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5 equiv) | DMF | 100 | 24 | ~75¹ |
| 2 | This compound | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc (2.0 equiv) | NMP | 120 | 18 | ~80¹ |
| 3 | Internal Vinyl Bromide | Styrene | Pd(OAc)₂ (6) | XantPhos (20) | Cs₂CO₃ (2.2 equiv) | Benzene | RT | 12 | - |
¹Yields are representative and based on couplings of other aryl bromides. Optimization will be necessary for this compound.
Table 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | ~88¹ |
| 2 | This compound | 1-Heptyne | Pd(OAc)₂ (1.5) | PPh₃ (3) / CuI (2) | i-Pr₂NH | DMF | 80 | 8 | ~91¹ |
| 3 | 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) / CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[5] |
| 4 | Brominated peptide | Various terminal alkynes | [PdCl₂(CH₃CN)₂] (15) | sXPhos (18) / Cs₂CO₃ (6.2 equiv) | H₂O/MeCN | 65 | 2 | -[6] |
¹Yields are representative based on similar substrates. Optimization for this compound is recommended.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are crucial for optimal results and should be appropriately handled. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-3,5-dichloroanilines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (three cycles).
-
Add anhydrous toluene and degassed water (e.g., in a 5:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Diagram: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize N-substituted-2-amino-3,5-dichloroanilines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry, sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and dppf.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Protocol 3: Heck Reaction
Objective: To synthesize 2-alkenyl-3,5-dichloroanilines.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
After the reaction is complete, cool to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Catalytic Cycle Diagram: Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Protocol 4: Sonogashira Coupling
Objective: To synthesize 2-alkynyl-3,5-dichloroanilines.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship: Sonogashira Coupling Components
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. figshare.le.ac.uk [figshare.le.ac.uk]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pharmaceutical Intermediates from 2-Bromo-3,5-dichloroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 2-Bromo-3,5-dichloroaniline. This readily available starting material serves as a versatile scaffold for the introduction of molecular complexity through key cross-coupling reactions, leading to the formation of biaryl and N-aryl heterocyclic structures prevalent in many active pharmaceutical ingredients (APIs). The protocols detailed herein focus on the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, two of the most powerful and widely utilized C-C and C-N bond-forming reactions in modern medicinal chemistry.
Introduction
This compound is a halogenated aromatic amine that presents multiple reaction sites for synthetic elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-nitrogen bonds. The chloro and amino functionalities also offer opportunities for further derivatization, making this a key building block in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics. This guide will provide researchers with the necessary information to effectively utilize this versatile intermediate in their drug discovery and development programs.
Key Synthetic Transformations
Two primary palladium-catalyzed cross-coupling reactions are highlighted for the derivatization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond, enabling the synthesis of biaryl compounds. These structures are common in a wide range of pharmaceuticals.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond, allowing for the introduction of various nitrogen-containing heterocycles, a critical step in the synthesis of many kinase inhibitors.
Application Note 1: Synthesis of Biaryl Intermediates via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is employed to replace the bromine atom with a variety of aryl or heteroaryl groups, yielding substituted 3,5-dichloro-biphenyl-2-amine derivatives. These biaryl anilines are important intermediates in the synthesis of various therapeutic agents, including but not limited to, inhibitors of fatty acid binding proteins (FABPs).[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | ~85 |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | ~88 |
| 3 | 2,3-Difluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | ~82 |
| 4 | 3,5-Difluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | ~80 |
Yields are approximate and based on general literature for similar substrates.
Experimental Protocol: Synthesis of 3,5-Dichloro-2-(phenyl)aniline
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of aniline).
-
Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-dichloro-2-(phenyl)aniline.
Application Note 2: Synthesis of N-Aryl Pyrazole Intermediates via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction enables the coupling of this compound with a wide range of nitrogen-containing heterocycles, such as pyrazoles. The resulting N-aryl pyrazole derivatives are key intermediates in the synthesis of numerous kinase inhibitors, including those targeting BRAF, a critical protein in the MAPK/ERK signaling pathway.
Logical Relationship: From Intermediate to BRAF Inhibition
Synthesis pathway and mechanism of action.
Quantitative Data for Buchwald-Hartwig Amination
The following table provides representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with pyrazole.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrazole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | ~75-85 |
| 2 | 3,5-Dimethylpyrazole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | ~70-80 |
Yields are approximate and based on general literature for similar substrates.
Experimental Protocol: Synthesis of 1-(3,5-Dichlorophenyl)-1H-pyrazole
Materials:
-
This compound
-
Pyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), pyrazole (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring under an inert atmosphere for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(3,5-Dichlorophenyl)-1H-pyrazole.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for the construction of key biaryl and N-aryl heterocyclic scaffolds. The protocols and data presented in this document serve as a practical guide for researchers in the pharmaceutical industry to facilitate the synthesis of novel drug candidates. Further optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
Application Notes and Protocols for the N-arylation of 2-Bromo-3,5-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of anilines is a fundamental transformation in modern organic synthesis, providing a powerful tool for the construction of carbon-nitrogen (C-N) bonds. These bonds are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the N-arylation of 2-bromo-3,5-dichloroaniline, a key intermediate in the synthesis of various complex molecules. The presence of multiple halogen substituents on the aniline ring offers opportunities for selective functionalization and requires careful consideration of reaction conditions.
Two of the most prominent and effective methods for the N-arylation of aryl halides are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document will detail representative protocols for both methodologies as applied to this compound.
Key Reaction Methodologies
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It is renowned for its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[2] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. The mechanism is believed to involve the formation of a copper(I)-amido intermediate which then reacts with the aryl halide.[2]
Data Presentation: Representative Reaction Conditions
The successful N-arylation of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction parameters for both the Buchwald-Hartwig and Ullmann reactions, based on established literature for similar halogenated anilines.
Table 1: Buchwald-Hartwig Amination Parameters
| Parameter | Reagent/Condition | Typical Range/Examples | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common and effective precatalysts. |
| Phosphine Ligand | XPhos, RuPhos, BINAP | 2-10 mol% | Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle. The choice of ligand can significantly impact reaction efficiency. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2-2.0 equivalents | Sodium tert-butoxide (NaOtBu) is a strong base often leading to faster reactions, while potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are milder alternatives suitable for more sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | 0.1 - 1.0 M | Anhydrous and degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-120 °C | - | Reaction temperature is optimized based on the reactivity of the specific substrates. |
| Reaction Time | 2-24 hours | - | Progress can be monitored by TLC or LC-MS. |
Table 2: Ullmann Condensation Parameters
| Parameter | Reagent/Condition | Typical Range/Examples | Notes |
| Copper Catalyst | CuI, Cu₂O | 5-20 mol% | Copper(I) iodide (CuI) is a commonly used and effective catalyst. |
| Ligand | L-Proline, DMEDA | 10-40 mol% | Ligands such as L-proline or N,N'-dimethylethylenediamine (DMEDA) can accelerate the reaction and allow for milder conditions. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0-3.0 equivalents | Inorganic bases are typically used to facilitate the deprotonation of the aniline. |
| Solvent | DMF, DMSO, Dioxane | 0.5 - 2.0 M | High-boiling polar aprotic solvents are often employed. |
| Temperature | 100-160 °C | - | Higher temperatures are generally required compared to the Buchwald-Hartwig reaction. |
| Reaction Time | 12-48 hours | - | Progress can be monitored by TLC or LC-MS. |
Experimental Protocols
General Considerations: Both the Buchwald-Hartwig and Ullmann reactions are sensitive to air and moisture. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the mono-N-arylation of this compound with a representative aryl amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (or other desired aryl amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the aryl amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), XPhos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl-2-bromo-3,5-dichloroaniline.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol provides a general method for the N-arylation of this compound using a copper catalyst.
Materials:
-
This compound
-
Aniline (or other desired aryl amine)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl amine (1.5 mmol, 1.5 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the Schlenk tube via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 130 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 24-48 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).
-
Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Ullmann condensation.
Caption: Simplified catalytic cycles for N-arylation reactions.
References
Application Notes: The Strategic Use of 2-Bromo-3,5-dichloroaniline in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Bromo-3,5-dichloroaniline as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not widely documented in publicly available literature, its structural motifs are present in several classes of active compounds. This document outlines a representative synthetic protocol for a hypothetical fungicidal agent, drawing upon established chemical transformations of similarly substituted anilines.
Introduction
Halogenated anilines are a critical class of building blocks in the agrochemical industry, serving as precursors to a wide array of fungicides, herbicides, and insecticides. The specific substitution pattern of this compound, featuring both bromine and chlorine atoms, offers unique opportunities for selective chemical modifications, potentially leading to the discovery of next-generation crop protection agents with enhanced efficacy and novel modes of action. 3,5-dichloroaniline, a closely related compound, is a known intermediate and metabolite of several dicarboximide fungicides, including vinclozolin, iprodione, and procymidone, highlighting the importance of this substitution pattern for antifungal activity.
Hypothetical Synthesis of a Dicarboximide Fungicide
This section details a plausible synthetic route to a hypothetical dicarboximide fungicide, leveraging this compound as the starting material. The protocol is based on well-established reactions in the synthesis of related agrochemicals.
Experimental Protocols
Scheme 1: Hypothetical Synthesis of 3-(2-Bromo-3,5-dichlorophenyl)-1,5-dimethyl-pyrrolidine-2,4-dione
Caption: Synthetic pathway for a hypothetical dicarboximide fungicide.
Protocol 1: Synthesis of N-(2-Bromo-3,5-dichlorophenyl)-2-chloroacetamide
-
Reaction Setup: To a stirred solution of this compound (10.0 g, 41.3 mmol) and pyridine (3.6 g, 45.4 mmol) in dry toluene (150 mL) under a nitrogen atmosphere, add chloroacetyl chloride (5.1 g, 45.4 mmol) dropwise at a temperature of 0-10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the desired N-(2-Bromo-3,5-dichlorophenyl)-2-chloroacetamide.
Protocol 2: Synthesis of Methyl 2-((2-bromo-3,5-dichlorophenyl)amino)-2-oxoacetate
-
Reaction Setup: Add the N-(2-Bromo-3,5-dichlorophenyl)-2-chloroacetamide (10.0 g, 31.3 mmol) to a solution of sodium methoxide (2.5 g, 46.9 mmol) in methanol (100 mL).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute HCl. Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Protocol 3: Synthesis of Methyl 2-((2-bromo-3,5-dichlorophenyl)(methyl)amino)-2-oxoacetate
-
Reaction Setup: To a suspension of sodium hydride (60% in mineral oil, 1.4 g, 35.0 mmol) in dry tetrahydrofuran (THF, 80 mL) at 0 °C, add a solution of methyl 2-((2-bromo-3,5-dichlorophenyl)amino)-2-oxoacetate (10.0 g, 31.9 mmol) in THF dropwise.
-
Reaction Conditions: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (4.9 g, 35.0 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.
Protocol 4: Synthesis of 3-(2-Bromo-3,5-dichlorophenyl)-1,5-dimethyl-pyrrolidine-2,4-dione
-
Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium (0.8 g, 34.8 mmol) in absolute ethanol (100 mL), add methyl 2-((2-bromo-3,5-dichlorophenyl)(methyl)amino)-2-oxoacetate (10.0 g, 29.9 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux for 8 hours.
-
Work-up: Cool the mixture and neutralize with acetic acid. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of the target dicarboximide fungicide. These values are illustrative and would require experimental validation.
| Step | Product Name | Starting Material (g) | Product Yield (g) | Molar Yield (%) | Purity (by HPLC, %) |
| 1 | N-(2-Bromo-3,5-dichlorophenyl)-2-chloroacetamide | 10.0 | 11.5 | 88 | >98 |
| 2 | Methyl 2-((2-bromo-3,5-dichlorophenyl)amino)-2-oxoacetate | 10.0 | 8.9 | 85 | >97 |
| 3 | Methyl 2-((2-bromo-3,5-dichlorophenyl)(methyl)amino)-2-oxoacetate | 10.0 | 9.2 | 88 | >98 |
| 4 | 3-(2-Bromo-3,5-dichlorophenyl)-1,5-dimethyl-pyrrolidine-2,4-dione | 10.0 | 7.8 | 82 | >99 |
Logical Workflow for Agrochemical Development
The development of a new agrochemical from a starting intermediate like this compound follows a structured workflow.
Caption: A streamlined workflow for agrochemical development.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The presented hypothetical synthesis of a dicarboximide fungicide illustrates a practical application of this intermediate, utilizing established and reliable chemical transformations. Further exploration of the reactivity of this molecule could lead to the discovery of new active ingredients with improved performance and a favorable environmental profile, contributing to the advancement of sustainable agriculture.
Derivatization of 2-Bromo-3,5-dichloroaniline for biological assays
Anwendungs- und Protokollhinweise: Derivatisierung von 2-Brom-3,5-dichloranilin für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
2-Brom-3,5-dichloranilin ist ein vielseitiges Ausgangsmaterial für die Synthese einer Vielzahl von heterocyclischen und biarylischen Verbindungen mit potenziellen biologischen Aktivitäten. Die strategische Positionierung der Brom- und Chlor-Substituenten am Anilinring ermöglicht selektive Funktionalisierungen durch verschiedene Kreuzkupplungsreaktionen. Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung von 2-Brom-3,5-dichloranilin und zur Evaluierung der biologischen Aktivität der resultierenden Verbindungen, insbesondere im Hinblick auf antimikrobielle und krebsbekämpfende Eigenschaften.
Derivatisierungsstrategien
Die primären Methoden zur Derivatisierung von 2-Brom-3,5-dichloranilin umfassen die Palladium-katalysierte Suzuki-Miyaura-Kupplung und die Kupfer-katalysierte Ullmann-Kondensation. Diese Reaktionen ermöglichen die Einführung einer Vielzahl von Aryl-, Heteroaryl- und Aminogruppen, die häufig in biologisch aktiven Molekülen vorkommen.
Protokoll 1: Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Kupplung ist eine robuste Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie eignet sich hervorragend zur Einführung von Aryl- oder Heteroarylgruppen an der 2-Position des 2-Brom-3,5-dichloranilin-Rings.
Materialien:
-
2-Brom-3,5-dichloranilin
-
Arylboronsäure (1,2 - 1,5 Äquivalente)
-
Palladiumkatalysator (z. B. Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)
-
Base (z. B. K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 Äquivalente)
-
Entgastes Lösungsmittel (z. B. 1,4-Dioxan/Wasser, Toluol/Wasser, DMF)
-
Inertgas (Argon oder Stickstoff)
Durchführung:
-
In einem trockenen Schlenk-Kolben werden 2-Brom-3,5-dichloranilin (1,0 Äq.), die entsprechende Arylboronsäure (1,2-1,5 Äq.), die Base (2,0-3,0 Äq.) und der Palladiumkatalysator (2-5 mol%) vorgelegt.
-
Der Kolben wird evakuiert und dreimal mit Inertgas (Argon oder Stickstoff) gespült.
-
Das entgaste Lösungsmittel wird mittels Spritze zugegeben.
-
Die Reaktionsmischung wird unter Rühren auf 80-110 °C erhitzt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt.
-
Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt, mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Logisches Diagramm des Arbeitsablaufs für die Suzuki-Miyaura-Kupplung
Abbildung 1: Allgemeiner Arbeitsablauf für eine Suzuki-Miyaura-Kupplungsreaktion.
Protokoll 2: Ullmann-Kondensation
Die Ullmann-Kondensation ist eine Kupfer-katalysierte Reaktion zur Bildung von Kohlenstoff-Stickstoff- oder Kohlenstoff-Sauerstoff-Bindungen. Sie ist nützlich für die Synthese von N-Arylanilinen oder Diarylethern. Moderne Protokolle verwenden katalytische Mengen an Kupfer in Verbindung mit spezifischen Liganden, was die traditionell harschen Reaktionsbedingungen mildert.[1]
Materialien:
-
2-Brom-3,5-dichloranilin
-
Amin, Phenol oder N-Heterocyclus (1,5-2,0 Äquivalente)
-
Kupferkatalysator (z. B. CuI, Cu₂O, 5-10 mol%)
-
Ligand (z. B. L-Prolin, 1,10-Phenanthrolin, 10-20 mol%)
-
Base (z. B. K₂CO₃, Cs₂CO₃, 2-3 Äquivalente)
-
Lösungsmittel (z. B. DMF, DMSO, Toluol)
Durchführung:
-
In einem trockenen, verschließbaren Reaktionsgefäß werden 2-Brom-3,5-dichloranilin (1,0 Äq.), das Kupplungspartner-Nukleophil (1,5-2,0 Äq.), der Kupferkatalysator (5-10 mol%), der Ligand (10-20 mol%) und die Base (2,0-3,0 Äq.) vorgelegt.
-
Das Gefäß wird mit einem Septum verschlossen und das System mit Inertgas gespült.
-
Das Lösungsmittel wird zugegeben und die Mischung entgast.
-
Die Reaktion wird bei erhöhter Temperatur (typischerweise 100-150 °C) für 12-24 Stunden gerührt.
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung durch ein Celite-Pad filtriert, um die anorganischen Salze und den Katalysator zu entfernen.
-
Das Filtrat wird mit Wasser verdünnt und mit einem organischen Lösungsmittel extrahiert.
-
Die organische Phase wird gewaschen, getrocknet und eingeengt.
-
Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie.
Logisches Diagramm des Arbeitsablaufs für die Ullmann-Kondensation
Abbildung 2: Allgemeiner Arbeitsablauf für eine Ullmann-Kondensationsreaktion.
Biologische Assays und quantitative Daten
Derivate von halogenierten Anilinen haben vielversprechende Aktivitäten in verschiedenen biologischen Assays gezeigt. Obwohl spezifische Daten für Derivate von 2-Brom-3,5-dichloranilin begrenzt sind, können Daten von strukturell ähnlichen Verbindungen als Leitfaden für die Wirkstoffforschung dienen.
Antimikrobielle Aktivität
Halogenierte Aniline wurden auf ihre antimikrobielle und antibiofilmische Wirkung untersucht. Als repräsentatives Beispiel werden hier Daten für 4-Brom-3-chloranilin (4B3CA) und 3,5-Dibromanilin (3,5-DBA) gegen Uropathogene Escherichia coli (UPEC) und ESKAPE-Pathogene (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, und Enterobacter-Spezies) aufgeführt.
Tabelle 1: Antimikrobielle Aktivität von analogen halogenierten Anilinen
| Verbindung | Minimale Hemmkonzentration (MHK) [µg/mL] | Biofilm-Inhibition IC₅₀ [µg/mL] | Referenz |
| 4-Brom-3-chloranilin (4B3CA) | 200 | 10 | [2] |
| 3,5-Dibromanilin (3,5-DBA) | 100 | 10 | [2] |
Diese Daten deuten darauf hin, dass Derivate von 2-Brom-3,5-dichloranilin ebenfalls potente antimikrobielle Wirkstoffe sein könnten. Ein möglicher Wirkmechanismus ist die Hemmung der Adenylatzyklase, was zu einer Herunterregulierung von Virulenz- und Biofilm-assoziierten Genen führt.[2]
Signalweg der Adenylatzyklase-Hemmung
Abbildung 3: Vereinfachter Signalweg, der die Hemmung der Adenylatzyklase durch halogenierte Aniline zeigt.
Antikrebs-Aktivität
Verschiedene Anilin-Derivate wurden als potente Inhibitoren von Kinasen entwickelt, die in der Krebs-Signaltransduktion eine entscheidende Rolle spielen. Insbesondere der VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) ist ein wichtiges Ziel für die Entwicklung von Anti-Angiogenese-Therapien.
Tabelle 2: Antikrebs-Aktivität von repräsentativen Anilin-basierten Inhibitoren
| Verbindung | Zielkinase | Krebszelllinie | IC₅₀ [µM] | Referenz |
| Verbindung 7d ¹ | VEGFR-2 | MCF-7 (Brustkrebs) | 2.93 | [1] |
| Verbindung 7d ¹ | VEGFR-2 | - | 0.503 | [1] |
| Axitinib ² | VEGFR-2 | - | 0.0002 | Analoge Daten |
| Sunitinib ² | VEGFR-2 | - | 0.08 | Analoge Daten |
¹ 1-Benzyl-5-brom-3-(2-(4-(4-chlorphenyl)thiazol-2-yl)hydrazono)indolin-2-on ² Klinisch zugelassene Kinase-Inhibitoren als Referenz.
Die Derivatisierung von 2-Brom-3,5-dichloranilin könnte zur Entdeckung neuer Kinase-Inhibitoren führen. Die Brom-Position bietet einen idealen Anknüpfungspunkt für die Einführung von Aryl-Resten, die in die ATP-Bindungstasche von Kinasen passen.
Signalweg der VEGFR-2-Kinase-Hemmung
References
Application Notes and Protocols: Selective Functionalization of 2-Bromo-3,5-dichloroaniline via Organometallic Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-3,5-dichloroaniline is a versatile synthetic intermediate in medicinal chemistry and materials science. Its structure features three halogen atoms with differential reactivity, offering a platform for sequential and site-selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds, allowing for selective substitution at the C2 position.[1][2] This document provides detailed protocols and application notes for the reaction of this compound with various classes of organometallic reagents, enabling the synthesis of diverse molecular scaffolds.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organohalide.[3][4][5][6] For this compound, this reaction can be performed selectively at the C-Br bond to introduce aryl, heteroaryl, or vinyl substituents, which are key structural motifs in many pharmacologically active compounds.[3]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[7]
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture (4:1:1) or Dioxane/Water (4:1))[1][2]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-3,5-dichloroaniline.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8][9][10] This transformation is a powerful tool for constructing aryl amines, which are prevalent in pharmaceuticals.[8] The reaction can be applied to this compound to selectively introduce primary or secondary amines at the C2 position. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often crucial for high efficiency.[7][11]
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)[9]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or glovebox
Procedure:
-
Inside a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk flask.
-
Add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture to 90-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired N-aryl-3,5-dichloroaniline product.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This method is highly valuable for synthesizing substituted alkynes, which are precursors for many complex molecules and conjugated materials. Selective coupling at the C-Br bond of this compound can be achieved under standard Sonogashira conditions.
Experimental Protocol: Selective Sonogashira Coupling
This protocol details the reaction of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)[1]
-
Copper(I) iodide (CuI, 4 mol%)[1]
-
Amine base/solvent (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous, degassed co-solvent (e.g., DMF or THF), if necessary
-
Celite
-
Schlenk tube
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the palladium catalyst, and CuI.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed amine solvent (e.g., triethylamine) and the terminal alkyne via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 6-18 hours.[1] Monitor for completion by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reactions with Grignard and Organolithium Reagents
Grignard (RMgX) and organolithium (RLi) reagents are highly reactive organometallics that act as potent nucleophiles and strong bases.[14][15][16] Their high reactivity can pose challenges for selectivity with polyhalogenated substrates.
-
Nucleophilic Addition: These reagents can react with electrophiles, but direct coupling with aryl halides often requires a catalyst (e.g., Kumada or Negishi coupling).
-
Metal-Halogen Exchange: A more common pathway is metal-halogen exchange, which is particularly rapid with organolithiums.[15] This can be used to generate a new organometallic species in situ, which can then be quenched with an electrophile. For this compound, exchange is expected to occur preferentially at the more reactive C-Br bond, especially at low temperatures.
-
Deprotonation: The aniline proton (-NH₂) is acidic and will be readily deprotonated by these strong bases.[16] This necessitates the use of at least two equivalents of the organometallic reagent if reaction at the halide is desired, or protection of the amine group beforehand.
Experimental Protocol: In Situ Grignard Formation via Metal-Halogen Exchange and Electrophilic Quench
This protocol describes a representative procedure for a lithium-halogen exchange followed by reaction with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) (2.1 equiv)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Diethyl Ether)
-
Saturated aqueous NH₄Cl
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Dry ice/acetone bath
Procedure:
-
Add this compound to a flame-dried Schlenk flask and dissolve in anhydrous, degassed THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (2.1 equiv) dropwise via syringe, maintaining the temperature at -78 °C. The first equivalent deprotonates the amine, and the second performs the lithium-halogen exchange.
-
Stir the mixture at -78 °C for 1 hour to ensure complete exchange.
-
Add the electrophile (e.g., DMF) dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Summary of Reactions
The following table summarizes typical conditions and expected outcomes for the reactions of this compound with various organometallic reagents. Yields are representative and based on similar systems reported in the literature.[1][7]
| Reaction Type | Organometallic Reagent | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-100 | 75-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or RuPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 90-110 | 70-90 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-80 | 65-88 |
| Li-Halogen Exchange | n-BuLi or t-BuLi | None (Stoichiometric) | None (Reagent is base) | THF, Et₂O | -78 | Variable |
Visualization: Synthetic Workflow
The following diagram illustrates the general workflow for the selective functionalization of this compound using different organometallic cross-coupling reactions.
Caption: Synthetic pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. youtube.com [youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 16. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Monitoring Reactions of 2-Bromo-3,5-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the monitoring of chemical reactions involving 2-Bromo-3,5-dichloroaniline. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The ability to accurately track the consumption of this starting material and the formation of products in real-time is crucial for reaction optimization, kinetic studies, and quality control. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection, providing excellent resolution and sensitivity for this compound and related compounds.
Introduction
This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. The monitoring of its conversion during a chemical reaction is essential to ensure optimal yield, purity, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This document provides a detailed protocol for a stability-indicating HPLC method that can effectively separate this compound from potential reactants, intermediates, and products, making it an invaluable tool for in-process control.[2][3]
Chromatographic Conditions
A standard HPLC system equipped with a UV detector is recommended.[4] The selection of a C18 reversed-phase column is common for the analysis of aromatic amines, providing good separation based on hydrophobicity.[4][5] A gradient elution is employed to ensure the effective separation of compounds with a range of polarities.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Standard system with quaternary pump, autosampler, and UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Table 2: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Experimental Protocols
Reagents and Materials
-
This compound (Reference Standard, >98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic Acid (ACS grade)
-
Methanol (HPLC grade, for sample quenching)
-
Reaction components (reactants, solvents, catalysts as per the specific synthesis)
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be a 50:50 mixture of acetonitrile and water.
Sample Preparation for Reaction Monitoring
-
At specified time intervals during the chemical reaction, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 950 µL of methanol) to stop the reaction.[6]
-
Further dilute the quenched sample with the mobile phase diluent (50:50 acetonitrile/water) to bring the concentration of this compound and the expected product within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
Data Analysis
-
Integrate the peak area of this compound and any identified product peaks in the chromatograms.
-
Quantify the concentration of this compound at each time point using the calibration curve generated from the working standard solutions.
-
The disappearance of the starting material and the appearance of the product can be plotted against time to determine reaction kinetics.
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized for clear comparison.
Table 3: Example Data for Reaction Monitoring
| Time Point (minutes) | This compound Peak Area | Product Peak Area | Concentration of this compound (µg/mL) |
| 0 | 1,520,345 | 0 | 100.5 |
| 30 | 1,145,789 | 289,456 | 75.8 |
| 60 | 812,567 | 543,890 | 53.7 |
| 90 | 501,234 | 789,123 | 33.1 |
| 120 | 223,456 | 1,012,345 | 14.8 |
| 180 | 25,678 | 1,198,765 | 1.7 |
Visualizations
Caption: Experimental workflow for monitoring a chemical reaction using HPLC.
Caption: Logical workflow for in-process control using the HPLC method.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for monitoring the progress of reactions involving this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. This method is crucial for researchers and scientists in the pharmaceutical and chemical industries for optimizing reaction conditions, determining reaction kinetics, and ensuring the quality and purity of synthesized compounds.
References
Application Note: Scale-Up Synthesis of 2-Bromo-3,5-dichloroaniline Derivatives
Introduction 2-Bromo-3,5-dichloroaniline is a key intermediate in the synthesis of various high-value chemical products, including pharmaceuticals and agricultural chemicals.[1][2] As demand for these end-products grows, the need for robust, efficient, and scalable synthetic routes for this halogenated aniline becomes critical. Transitioning from laboratory-scale synthesis to industrial production presents numerous challenges, including maintaining yield and purity, managing reaction thermodynamics, ensuring process safety, and developing cost-effective purification methods.[3][4] This document provides a comprehensive overview of the key considerations, a generalized protocol for scale-up, and troubleshooting strategies for the synthesis of this compound.
Core Synthesis Strategy The most direct and common industrial approach for synthesizing haloanilines involves the electrophilic halogenation of an aniline precursor.[5] For this compound, a practical route involves the direct bromination of 3,5-dichloroaniline. The strongly activating, ortho-para directing amino group dictates the position of bromination, leading to the desired 2-bromo isomer. Alternative multi-step strategies, such as those involving protection of the amine group, sequential halogenation, and deprotection, are often less economically viable on a large scale due to increased step count and potential for yield loss.[6][7]
Key Scale-Up Considerations
Scaling the synthesis of halogenated anilines requires careful attention to several critical process parameters that differ significantly from bench-scale operations.
-
Reaction Control and Safety:
-
Thermocontrol: Halogenation reactions are typically exothermic. Inadequate heat transfer in large reactors can lead to temperature spikes, promoting side reactions or catalyst decomposition.[3] Utilizing jacketed reactors with efficient heat exchange fluids and close monitoring of the internal temperature is crucial.
-
Reagent Handling: Bromine is highly corrosive and toxic. Large-scale operations require closed systems and specialized handling procedures, such as automated dosing pumps, to ensure operator safety and precise control over addition rates.
-
Pressure Management: The reaction may generate gaseous by-products like hydrogen bromide (HBr).[8] Reactors must be equipped with appropriate pressure relief systems and scrubbers to neutralize acidic gases.
-
-
Mixing and Mass Transfer:
-
Effective agitation is vital to ensure homogeneity, particularly when dealing with slurries or multi-phase systems.[3] Poor mixing can lead to localized "hot spots" and an increase in by-product formation. The type and speed of the mechanical stirrer must be optimized for the reactor volume and viscosity of the reaction mass.[3]
-
-
Solvent Selection and Purity:
-
Solvents that are effective at the lab scale, like glacial acetic acid, are commonly used.[9] However, their recovery and recycling are key economic and environmental considerations at scale.
-
Impurities in starting materials or solvents can have a magnified negative impact on a large scale, potentially deactivating catalysts or leading to unforeseen side reactions.[3]
-
-
Work-Up and Purification:
-
Lab-scale purification methods like column chromatography are generally not feasible for large-scale production.[10] The process should be designed to yield a crude product that can be purified by crystallization or distillation.[11][12]
-
Quenching of unreacted bromine is typically achieved using a reducing agent like sodium bisulfite.[9] The subsequent neutralization and extraction steps must be optimized to minimize emulsion formation and maximize product recovery.
-
Data Presentation: Process Parameters
The following tables summarize typical quantitative data for key steps in the synthesis of halogenated anilines, compiled from various established processes.
Table 1: Generalized Bromination Reaction Parameters
| Parameter | Value | Rationale & Considerations |
|---|---|---|
| Starting Material | 3,5-dichloroaniline | Readily available precursor. |
| Brominating Agent | Liquid Bromine (Br₂) | Effective and common reagent for aromatic bromination.[9] |
| Solvent | Glacial Acetic Acid | Common solvent for halogenations; facilitates dissolution of starting material.[1][9] |
| Temperature | 10 - 40°C | Maintained below 40°C to prevent over-bromination and control exotherm.[6][13] |
| Reagent Molar Ratio | 1.0 : 1.0 - 1.1 (Aniline : Br₂) | A slight excess of bromine may be used to drive the reaction to completion. |
| Reaction Time | 2 - 6 hours | Monitored by HPLC or TLC until starting material is consumed. |
| Typical Yield | 85 - 95% (Crude) | Yield is dependent on precise control of temperature and reaction time. |
Table 2: Purification Parameters - Crystallization
| Parameter | Value | Rationale & Considerations |
|---|---|---|
| Crystallization Solvent | Ethanol/Water Mixture | Good solubility at high temperatures and poor solubility at low temperatures for anilines.[14] |
| Volume Ratio | ~3 mL Ethanol per gram of crude product | Ratio is optimized to ensure dissolution when hot and maximize precipitation upon cooling.[9] |
| Decolorizing Agent | Activated Carbon | Used to remove colored impurities.[14] |
| Cooling Profile | Slow, controlled cooling | Promotes the formation of larger, purer crystals. |
| Final Temperature | 0 - 5°C | Maximizes product precipitation from the solvent. |
| Typical Purity | >99% | Achievable after one or two recrystallizations. |
| Recovery Rate | 85 - 90% | Some product loss in the mother liquor is expected.[12] |
Diagrams: Workflows and Logic
Below are diagrams illustrating the synthetic workflow and key decision-making logic for the scale-up process.
Caption: High-level workflow for the scaled-up synthesis of this compound.
Caption: Logical relationship between common scale-up challenges and their respective solutions.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Disclaimer: This protocol is a generalized procedure and must be adapted and optimized for specific equipment and scales. A thorough risk assessment must be conducted before implementation.[14]
-
Reactor Preparation:
-
Ensure a clean and dry glass-lined or Hastelloy reactor, equipped with a mechanical stirrer, temperature probe, addition funnel (or pump), and a reflux condenser connected to a caustic scrubber.
-
Inert the reactor by purging with nitrogen gas.
-
-
Charging of Reactants:
-
Charge the reactor with 3,5-dichloroaniline (1.0 eq).
-
Add glacial acetic acid (approx. 5-10 volumes relative to the aniline).
-
Begin agitation and cool the resulting solution to 10-15°C using the reactor jacket.
-
-
Bromination:
-
Slowly add liquid bromine (1.05 eq) to the stirred solution via the addition funnel or a dosing pump over a period of 2-4 hours.
-
Maintain the internal temperature between 15-25°C throughout the addition. A rise in temperature indicates an exothermic reaction that must be controlled by adjusting the addition rate and cooling.[7]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.
-
-
Reaction Monitoring & Quench:
-
Monitor the reaction progress by taking samples periodically and analyzing them via HPLC to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to 10-15°C.
-
Prepare a 10-20% aqueous solution of sodium bisulfite.
-
Slowly add the sodium bisulfite solution to the reaction mixture to quench any unreacted bromine. The disappearance of the reddish-brown color indicates a complete quench.
-
-
Work-Up and Crude Isolation:
-
Transfer the quenched reaction mass to a larger vessel containing water (approx. 10-20 volumes).
-
Slowly add a 50% aqueous solution of sodium hydroxide to neutralize the acetic acid and HBr until the pH of the aqueous layer is >10. This will precipitate the crude product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the crude solid product by filtration using a Nutsche filter or centrifuge.
-
Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Charge the wet, crude this compound into a clean reactor.
-
Add 95% ethanol (approx. 3-5 volumes).
-
Heat the mixture to 70-75°C with stirring until all the solid has dissolved.
-
If the solution is highly colored, add activated carbon (1-2% w/w) and stir for 30 minutes at temperature.
-
-
Filtration:
-
Perform a hot filtration to remove the activated carbon (if used) and any insoluble impurities, transferring the hot solution to a clean, pre-warmed crystallizer.
-
-
Crystallization:
-
Begin a slow, controlled cooling of the solution to ambient temperature over 4-6 hours.
-
Once at room temperature, continue cooling to 0-5°C and hold for at least 2-3 hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Filter the crystallized product.
-
Wash the pure white to off-white crystals with a small amount of cold ethanol.[12]
-
Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved. The expected melting point is around 51-53°C.
-
References
- 1. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 8. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]
- 9. scribd.com [scribd.com]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 14. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-3,5-dichloroaniline
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice, FAQs, and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-dichloroaniline. This substrate presents unique challenges due to its electronic properties and the presence of a free amine, which can influence catalyst activity.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving a very low yield?
A1: Low or no conversion with this substrate can stem from several factors. The most common issues include:
-
Catalyst Inactivity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of solvents or a poor inert atmosphere (N₂ or Ar) can lead to catalyst oxidation and deactivation.[1]
-
Inappropriate Catalyst/Ligand System: this compound is an electron-deficient aryl halide. While this often facilitates the initial oxidative addition step, the ortho-amine group can coordinate with the palladium center, inhibiting the reaction.[2][3][4] Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or specialized palladacycle precatalysts are often necessary to promote the reaction.[1][2]
-
Incorrect or Poor-Quality Base: The base is critical for the transmetalation step.[1] Weak bases may be insufficient. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[1] The base must be anhydrous and finely ground to ensure reactivity.[1][5]
-
Poor Reagent Quality: The presence of water in solvents or reagents, especially the boronic acid, can lead to a side reaction called protodeboronation, which consumes the boronic acid.[1] Using anhydrous solvents and high-purity reagents is essential.[1]
Q2: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction where two boronic acid molecules couple together (Ar'-B(OH)₂ → Ar'-Ar'). This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate this unwanted reaction.[1][4]
To minimize homocoupling:
-
Strictly Exclude Oxygen: This is the most critical factor. Ensure all glassware is flame- or oven-dried. Solvents must be thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for an extended period or by performing several freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)₂), which require an initial reduction step that can be complex.[4]
Q3: My starting material is being consumed, but I'm mainly forming 3,5-dichloroaniline instead of my desired product. What is happening?
A3: The formation of 3,5-dichloroaniline indicates a dehalogenation side reaction.[4] This occurs when the palladium complex, after oxidative addition to the C-Br bond, acquires a hydride ligand, which then reductively eliminates with the aryl group to form the dehalogenated product. The source of the hydride can sometimes be solvent (like an alcohol) or certain additives. To mitigate this, ensure you are using appropriate aprotic solvents and high-purity reagents.
Q4: I see a byproduct that corresponds to the protonated version of my boronic acid's aryl group (Ar'-H). What causes this?
A4: This is a classic case of protodeboronation, where the carbon-boron bond of the boronic acid is cleaved by a proton source, typically water.[1][4] This side reaction removes the boronic acid from the catalytic cycle, reducing the yield of the desired cross-coupled product.
To prevent protodeboronation:
-
Use Anhydrous Conditions: Ensure your solvent, base, and glassware are thoroughly dried.[1]
-
Choose the Right Base: While a base is necessary, some bases in the presence of water can accelerate this side reaction. Using a strong, anhydrous base like K₃PO₄ or Cs₂CO₃ can be beneficial.[1][2]
Troubleshooting Guide
The following table summarizes common issues and recommended solutions for the Suzuki coupling of this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation by oxygen.[1]2. Inappropriate ligand choice.[1]3. Insufficiently strong or wet base.[1]4. Low reaction temperature.[6] | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.2. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, cataCXium A).[2]3. Use fresh, anhydrous, finely ground K₃PO₄ or Cs₂CO₃.[1][5]4. Increase reaction temperature in increments (e.g., 80 °C to 110 °C). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing Pd(0) to Pd(II).[1][4]2. Use of a Pd(II) precatalyst under suboptimal reduction conditions.[4] | 1. Improve inert atmosphere techniques (flame-dried glassware, thorough degassing).[1]2. Consider using a direct Pd(0) source like Pd₂(dba)₃ with a suitable ligand.[4] |
| Protodeboronation of Boronic Acid | 1. Presence of water in the reaction.[1]2. Certain boronic acids are inherently unstable.[4] | 1. Use anhydrous solvents and reagents. Dry the base before use.2. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[5] |
| Dehalogenation of Starting Material | 1. Presence of a hydride source.2. Side reaction pathway of the palladium catalyst.[4] | 1. Avoid alcohol-based solvents if possible.2. Re-screen catalyst/ligand combinations; some are less prone to this pathway. |
Experimental Protocols & Data
Recommended Starting Conditions for Screening
For a challenging substrate like this compound, screening several conditions is often necessary. The following table provides validated starting points based on literature for similar unprotected ortho-haloanilines.[2]
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | This compound (1.0 eq) |
| Boronic Acid | Arylboronic Acid (1.5 eq) | Arylboronic Acid (1.5 eq) | Arylboronic Acid (1.5 eq) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (2-5 mol%) | cataCXium® A Pd G3 (5 mol%)[2] |
| Ligand | SPhos (4-10 mol%) | XPhos (4-10 mol%) | None (precatalyst) |
| Base | K₃PO₄ (2.0-3.0 eq) | Cs₂CO₃ (2.0-3.0 eq) | Cs₂CO₃ (2.0-3.0 eq)[2] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1) | Toluene / H₂O (e.g., 10:1) | 2-MeTHF[2] |
| Temperature | 80-100 °C | 90-110 °C | 70-80 °C[2] |
General Experimental Protocol
This protocol is a representative procedure and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or boronate ester (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., cataCXium® A Pd G3, 5 mol%)[2]
-
Base (e.g., Cs₂CO₃, 2.0 eq), oven-dried and finely ground
-
Anhydrous solvent (e.g., 2-MeTHF)[2]
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and the base under an inert atmosphere (Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Seal the flask and perform three cycles of vacuum backfilling with the inert gas to ensure all oxygen is removed.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Diagrams
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow to diagnose and solve common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yields in Buchwald-Hartwig reactions of 2-Bromo-3,5-dichloroaniline
Technical Support Center: Buchwald-Hartwig Amination
Topic: Troubleshooting Low Yields with 2-Bromo-3,5-dichloroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Buchwald-Hartwig amination of this compound. The electron-deficient nature and steric hindrance of this substrate make it particularly challenging, often resulting in low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using this compound as the amine coupling partner?
A: The primary reason for low yields is the significantly reduced nucleophilicity of the aniline nitrogen. The three halogen atoms on the aromatic ring are strongly electron-withdrawing, pulling electron density away from the amino group.[1] This makes the nitrogen's lone pair less available to coordinate with the palladium center, a critical step in the catalytic cycle.[1] Consequently, the reaction is often sluggish and may require carefully optimized conditions to proceed to completion.[1]
Q2: What is the most effective catalyst and ligand system for such an electron-deficient aniline?
A: Standard palladium-phosphine catalysts are often ineffective for coupling poorly nucleophilic anilines.[1] For challenging substrates like this compound, the use of modern, sterically hindered, and electron-rich biaryl phosphine ligands is crucial. These ligands stabilize the palladium catalyst, promote the crucial reductive elimination step, and can enhance catalytic activity.[1][2][3] Furthermore, employing a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) is highly recommended over generating the active catalyst in situ from sources like Pd(OAc)₂.[1][2][4] Precatalysts ensure a more consistent and reliable generation of the active Pd(0) species.[1][5]
Q3: Which base and solvent combination should I use for this reaction?
A: The choice of base and solvent is critical and interdependent.
-
Base: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for challenging couplings.[2] If your coupling partner contains base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be considered, although this may necessitate higher reaction temperatures.[2][5]
-
Solvent: Aprotic, non-coordinating, high-boiling solvents are preferred. Toluene and 1,4-dioxane are the most widely used and effective solvents for Buchwald-Hartwig aminations.[2][5][6] It is critical to avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium center and inhibit catalysis.[5] Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.[6]
Q4: I am observing significant hydrodehalogenation of my aryl halide partner as a major side product. How can this be minimized?
A: Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.[2][7] This typically occurs via the formation of a palladium-hydride species. To minimize this pathway:
-
Use Bulky Ligands: Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) can sterically disfavor the pathway leading to hydrodehalogenation.[2]
-
Optimize the Base: While strong bases are often needed, sometimes switching to a weaker base like K₃PO₄ or Cs₂CO₃ can reduce the rate of hydrodehalogenation.[7]
-
Lower the Temperature: Reducing the reaction temperature may disfavor the dehalogenation pathway relative to the desired amination.[7]
-
Ensure Anhydrous Conditions: Traces of water can promote the formation of palladium-hydride species.[8]
Q5: My reaction appears to stall before reaching full conversion. What are the likely causes?
A: A stalling reaction often points to catalyst deactivation or inhibition.
-
Oxygen Sensitivity: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate inert atmosphere techniques can lead to rapid catalyst oxidation and deactivation. The use of a glovebox or rigorous Schlenk line techniques for reaction setup is essential.[1][6]
-
Thermal Decomposition: While heat is often required, prolonged exposure to excessively high temperatures (e.g., >120 °C) can cause the catalyst to decompose into inactive palladium black.[6]
-
Inhibitory Species: If you are using an aryl iodide as a coupling partner, the iodide ions generated during the reaction can sometimes form unreactive palladium-iodide dimers, inhibiting the catalytic cycle.[9]
Data Presentation: Recommended Reaction Components
The selection of reaction components is critical for success. The tables below summarize recommended starting points for optimizing the amination of this compound.
Table 1: Ligand Selection Guide for Electron-Deficient Anilines
| Ligand Generation/Type | Example Ligands | Suitability for this Substrate | Key Features |
|---|---|---|---|
| First Generation | P(o-tolyl)₃ | Poor | Generally ineffective for challenging substrates; prone to side reactions.[10] |
| Bidentate Ligands | BINAP, DPPF | Moderate | Improved over first generation but may still give low yields with highly deactivated anilines.[10] |
| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Excellent (Recommended) | Promote fast reductive elimination, are effective for sterically hindered and electron-poor substrates.[1][2] |
Table 2: Summary of Optimized Reaction Conditions
| Parameter | Recommended Starting Point | Rationale & Comments |
|---|---|---|
| Catalyst System | XPhos Pd G3 or SPhos Pd G4 (1-2 mol%) | Air-stable precatalysts ensure reliable formation of the active Pd(0) species.[1][2] |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv) | Strong, soluble base effective for deprotonating the weakly nucleophilic aniline complex.[2] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous, Degassed) | High-boiling, non-coordinating solvents that are standard for this reaction.[2][5] |
| Temperature | 90-110 °C | Provides sufficient thermal energy; monitor for catalyst decomposition at higher end.[2][5] |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[6] |
Key Experimental Protocol
This general protocol is a starting point for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. All manipulations should be performed under a strict inert atmosphere using a glovebox or Schlenk techniques.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial inside a glovebox, add the XPhos Pd G3 precatalyst, sodium tert-butoxide, aryl bromide, and this compound.
-
Solvent Addition: Add the anhydrous, degassed toluene to the vial.
-
Sealing and Heating: Seal the vial or flask tightly with a cap containing a PTFE septum. Remove the vessel from the glovebox and place it in a preheated heating block or oil bath set to 100 °C.
-
Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the progress by taking small, quenched aliquots and analyzing them by TLC, GC-MS, or LC-MS.[6][11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A step-by-step workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-3,5-dichloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-3,5-dichloroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most probable impurities in crude this compound, typically synthesized via the bromination of 3,5-dichloroaniline, include:
-
Unreacted Starting Material: 3,5-dichloroaniline.
-
Over-brominated Products: Such as 2,6-dibromo-3,5-dichloroaniline.
-
Positional Isomers: Depending on the regioselectivity of the bromination reaction, other isomers of bromo-dichloroaniline may be present.
-
Residual Solvents and Reagents: Solvents used in the synthesis (e.g., acetic acid, chloroform) and unreacted bromine.
Q2: What are the recommended primary purification techniques for this compound?
A2: The primary purification techniques for crude this compound are recrystallization and column chromatography. For thermally stable anilines, steam distillation can also be an effective method for removing non-volatile impurities.[1]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on the purification of similar halogenated anilines, suitable solvents for recrystallization include ethanol, glacial acetic acid, or a mixed solvent system.[1] The ideal solvent will dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly suitable for quantitative purity analysis and impurity profiling.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the main component and any volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | 1. Evaporate some of the solvent to concentrate the solution. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Cool the solution in an ice bath to further decrease solubility. |
| Oily precipitate forms instead of crystals. | The solubility of the compound in the chosen solvent is too high even at low temperatures, or impurities are preventing crystallization. | 1. Try a different recrystallization solvent or a mixed solvent system.[4] 2. Perform a preliminary purification step like a wash or an extraction to remove some impurities before recrystallization. |
| Low recovery of purified product. | Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during filtration. | 1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Ensure the solution is thoroughly cooled before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4] |
| Colored impurities remain after recrystallization. | The impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5] Be cautious as charcoal can also adsorb the product. 2. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | Incorrect mobile phase polarity. | 1. Optimize the solvent system by performing thin-layer chromatography (TLC) with various solvent mixtures to find the optimal separation. 2. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Product is eluting too quickly or too slowly. | Mobile phase is too polar or not polar enough. | 1. If eluting too quickly, decrease the polarity of the mobile phase. 2. If eluting too slowly, increase the polarity of the mobile phase. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | 1. Add a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds like anilines) to the mobile phase to reduce tailing. 2. Ensure the amount of crude product loaded onto the column is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot 95% ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be predetermined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Assessment by HPLC
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).[6]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the mobile phase to a known concentration.
Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Column Chromatography Workflow for Purification.
Caption: Decision-making flowchart for purification strategy.
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,3,5-Tribromoaniline | SIELC Technologies [sielc.com]
Removing impurities from 2-Bromo-3,5-dichloroaniline reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2-Bromo-3,5-dichloroaniline reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound from 3,5-dichloroaniline?
A1: The primary impurities include unreacted starting material (3,5-dichloroaniline), poly-brominated species such as 2,6-dibromo-3,5-dichloroaniline, and potentially isomeric byproducts. Oxidation of the aniline can also lead to the formation of colored, tar-like substances.[1][2]
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification methods are recrystallization, column chromatography, and steam distillation. The choice of method depends on the nature and quantity of the impurities.
Q3: My purified this compound is a colored solid/oil. How can I decolorize it?
A3: The color is likely due to oxidized impurities.[3] Treatment with activated carbon during recrystallization is a standard method for removing colored impurities. Passing a solution of the compound through a short plug of silica gel can also be effective.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify residual impurities.
Troubleshooting Guides
Issue 1: Poor Yield After Purification
| Possible Cause | Suggested Solution |
| Product loss during recrystallization | Ensure the minimum amount of hot solvent is used to dissolve the crude product. Cool the solution slowly to maximize crystal formation. Cool in an ice bath to further decrease the solubility of the product before filtration. |
| Product remains on the column during chromatography | The eluent may be too non-polar. Gradually increase the polarity of the mobile phase. For basic compounds like anilines, adding a small amount of a basic modifier (e.g., 0.5-2% triethylamine) to the eluent can prevent streaking and irreversible adsorption to the acidic silica gel.[4] |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure all the starting material is consumed before workup. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-crystallization of impurities | If recrystallization fails to remove a persistent impurity, a different solvent system should be explored. Alternatively, column chromatography can be used to separate compounds with similar polarities. |
| Overlapping spots in TLC during column chromatography | Optimize the mobile phase for better separation on the TLC plate before running the column; aim for an Rf value of 0.2-0.3 for the desired product.[4] A different stationary phase, such as alumina, might offer better separation for certain isomers.[4] |
| Poly-brominated byproducts | To minimize the formation of poly-halogenated species, control the reaction temperature and add the brominating agent dropwise.[5] Protecting the amino group by acetylation before bromination can provide more selective mono-bromination.[1][2] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.
Methodology:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetic acid, and mixtures with water) to find a solvent that dissolves the compound when hot but not when cold. For similar compounds like 2,6-dibromoaniline, 70-95% ethanol is effective.[3][6]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Quantitative Data for Recrystallization of a Related Compound (2,6-dibromoaniline):
| Parameter | Value | Reference |
| Solvent | 95% Ethanol | [3] |
| Solvent Volume | 25 mL per gram of crude product | [3] |
| Recovery | 85-90% | [6] |
Protocol 2: Column Chromatography
This protocol is for the purification of this compound using silica gel column chromatography.
Methodology:
-
TLC Analysis: Develop a suitable mobile phase using Thin-Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal Rf value for the product is between 0.2 and 0.3.[4] To prevent tailing, add 0.5-2% triethylamine to the eluent system.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Apply the sample to the top of the silica gel bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin eluting with the mobile phase, starting with the low polarity mixture determined from the TLC analysis. The polarity can be gradually increased (gradient elution) to elute the product and any more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Catalyst Selection for Hindered 2-Bromo-3,5-dichloroaniline Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the sterically hindered and electron-deficient substrate, 2-bromo-3,5-dichloroaniline, in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "hindered" or "challenging" substrate?
A1: The substrate this compound presents several challenges in cross-coupling reactions due to a combination of steric and electronic factors:
-
Steric Hindrance: The presence of a bromine atom at the C2 position, ortho to the aniline's amino group, creates significant steric bulk around the reactive site. This can impede the approach of the palladium catalyst, hindering the crucial oxidative addition step of the catalytic cycle.
-
Electronic Deactivation: The two chlorine atoms on the aromatic ring are electron-withdrawing, which reduces the electron density of the aryl halide. This can make the C-Br bond less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Coordinating Amino Group: The free amino group can coordinate to the palladium center, which may inhibit catalytic activity.
Q2: Which type of cross-coupling reaction is recommended for this substrate?
A2: The most common and effective cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The choice depends on the desired final product.
Q3: How can I achieve selective coupling at the bromine position without reacting the chlorine atoms?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf > Cl.[1] The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds. By carefully selecting the catalyst and controlling the reaction conditions (e.g., using milder temperatures and shorter reaction times), it is possible to achieve selective coupling at the C-Br position while leaving the C-Cl bonds intact for potential subsequent transformations.
Q4: What are the most effective types of catalysts for this substrate?
A4: For sterically hindered and electron-deficient substrates like this compound, palladium catalysts with bulky, electron-rich ligands are generally required to achieve high activity. These ligands facilitate the oxidative addition step and stabilize the active catalytic species. Two main classes of ligands are highly effective:
-
Bulky Phosphine Ligands: Biaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), are excellent choices.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be very effective in promoting cross-coupling with challenging substrates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has decomposed. 2. Inappropriate Ligand: The ligand is not bulky or electron-rich enough to overcome the steric hindrance and electronic deactivation of the substrate. 3. Poor Base Selection: The base may be too weak to facilitate the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step. 4. Solvent Issues: The solvent may not be sufficiently degassed, leading to catalyst oxidation, or it may not be suitable for the reaction temperature. | 1. Use a pre-formed Pd(0) catalyst or a reliable precatalyst. Ensure all reagents and solvents are properly degassed. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand. 3. For Suzuki coupling, consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary. 4. Thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen). Choose a solvent with a boiling point appropriate for the required reaction temperature (e.g., toluene, dioxane). |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. β-Hydride Elimination: This can be a competing pathway, especially in Suzuki couplings with alkylboronic acids. 2. Proto-deboronation (Suzuki): The boronic acid may be decomposing before it can participate in the transmetalation step. | 1. Use a ligand that promotes rapid reductive elimination, such as a bulky biaryl phosphine. 2. Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the base is not excessively strong to the point of degrading the boronic acid. |
| Poor Reproducibility | 1. Moisture or Oxygen Sensitivity: The catalyst and/or reagents may be sensitive to air and moisture. 2. Reagent Quality: The purity of the substrate, boronic acid/amine, base, and solvent can significantly impact the reaction outcome. | 1. Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Ensure solvents are anhydrous. 2. Use high-purity reagents. The quality of the base, in particular, can be critical. |
Catalyst Performance Data (for Analogous Hindered Substrates)
Direct comparative data for this compound is limited in the literature. The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of structurally similar, hindered, or electron-deficient aryl bromides. This data provides a strong starting point for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4-12 | >90 | A robust system for many challenging substrates. |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | A highly active precatalyst suitable for hindered systems.[3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | 70-85 | A classic, cost-effective catalyst, but may be less effective for this specific substrate.[4] |
| CataCXium A Pd G3 | CataCXium A | K₃PO₄ | Toluene/H₂O | 110 | 16 | 91-97 | Uniquely effective for unprotected ortho-bromoanilines.[5] |
Note: Yields are representative and can vary based on the specific coupling partners, purity of reagents, and precise reaction conditions. This data is compiled from various sources for structurally similar substrates and may not represent the direct outcome for this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene (or 1,4-dioxane)
-
Degassed water
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol is adapted for a typical C-N bond formation.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add this compound, NaOtBu, and XPhos Pd G3 to a dry Schlenk tube.
-
Remove the tube from the glovebox, add the secondary amine and anhydrous, degassed toluene via syringe under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions in the synthesis of 2-Bromo-3,5-dichloroaniline derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2-Bromo-3,5-dichloroaniline and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient laboratory operations.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can lead to runaway reactions, reduced product yield, and the formation of impurities. The following guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Issue 1: Rapid and Uncontrolled Temperature Increase
A sudden spike in temperature is a clear indicator of a potentially hazardous exothermic reaction.
-
Immediate Corrective Actions:
-
Immediately cease the addition of the brominating agent.
-
Ensure the reaction vessel is securely immersed in a pre-prepared cooling bath (e.g., ice-water or ice-salt mixture).
-
Increase the stirring rate to improve heat dissipation.
-
If the temperature continues to rise, consider adding a small amount of a quenching agent like sodium bisulfite or sodium thiosulfate solution to neutralize the excess bromine.[1]
-
-
Preventative Measures:
-
Slow Reagent Addition: The brominating agent (e.g., bromine) should be added dropwise or in small portions over an extended period.[1]
-
Adequate Cooling: Always have an efficient cooling system in place before starting the reaction. The choice of cooling bath depends on the scale and expected exotherm.
-
Dilution: Conducting the reaction in a suitable solvent can help to absorb and dissipate the heat generated.
-
Issue 2: Formation of Poly-brominated Byproducts
The strong activating effect of the amino group in aniline derivatives can lead to the substitution of multiple bromine atoms onto the aromatic ring.
-
Immediate Corrective Actions:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
If poly-bromination is observed, stop the addition of the brominating agent immediately.
-
-
Preventative Measures:
-
Protection of the Amino Group: To achieve selective mono-bromination, the activating effect of the amino group can be reduced by protecting it as an acetamide. This is achieved by reacting the aniline derivative with acetic anhydride before the bromination step. The protecting group can be removed later by hydrolysis.
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better control over the reaction compared to liquid bromine.
-
Stoichiometry Control: Use a precise stoichiometric amount of the brominating agent.
-
Issue 3: Low Product Yield
Low yields can result from incomplete reactions or product degradation due to excessive heat.
-
Troubleshooting Steps:
-
Verify the purity and reactivity of the starting materials.
-
Review the reaction temperature; it may be too low for the reaction to proceed to completion or too high, causing degradation.
-
Ensure efficient mixing to promote contact between reactants.
-
Check the pH of the reaction mixture, as it can influence the reactivity of the aniline derivative.
-
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of aniline derivatives highly exothermic? The amino group (-NH2) is a strong activating group that donates electron density to the aromatic ring, making it highly susceptible to electrophilic attack by bromine. This high reactivity leads to a very fast reaction rate and the release of a significant amount of heat.
Q2: What are the key safety precautions when handling bromine? Bromine is a hazardous and corrosive substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Have a bromine spill kit readily available.
Q3: Can I control the exotherm by simply using a specific solvent? While the choice of solvent can influence heat dissipation, it is not the sole method for controlling the exotherm. Solvents like glacial acetic acid or dichloromethane are commonly used. However, effective temperature control primarily relies on the rate of reagent addition and efficient cooling.
Q4: What is the recommended temperature for the bromination of 3,5-dichloroaniline? Based on related procedures, maintaining a low temperature is crucial. For the bromination of similar aniline derivatives, temperatures are often kept between 0°C and 10°C. For some specific steps in related syntheses, cooling to as low as -10°C has been reported.[1]
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Starting Material | 2,4-dichloroaniline | [1] |
| Brominating Agent | Bromine (Br₂) | [1] |
| Reaction Temperature | Room temperature with dropwise addition | [1] |
| Subsequent Step Temp. | Cooling to -10°C for diazotization | [1] |
| Solvent | Hydrochloric acid or sulfuric acid | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Bromination of a Dichloroaniline Derivative (Illustrative)
This protocol is based on procedures for similar compounds and should be adapted and optimized for the specific synthesis of this compound.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the 3,5-dichloroaniline derivative in a suitable solvent (e.g., glacial acetic acid).
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Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5°C.
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Bromine Addition: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, dropwise from the dropping funnel over a period of 1-2 hours. Monitor the temperature closely and ensure it does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours. Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water. If necessary, add a quenching agent (e.g., sodium bisulfite solution) to neutralize any remaining bromine.
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Isolation: Collect the precipitated product by vacuum filtration, wash it with cold water, and dry it under vacuum.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound derivative.
Visualizations
The following diagrams illustrate the logical workflow for managing exothermic reactions and a general experimental setup.
Caption: Troubleshooting workflow for managing temperature spikes.
Caption: General experimental workflow for controlled bromination.
References
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of 2-Bromo-3,5-dichloroaniline and Its Potential Byproducts
This guide provides a comparative overview of the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Bromo-3,5-dichloroaniline, a halogenated aromatic compound utilized in various chemical syntheses. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide presents a putative analytical approach. The methodologies, potential byproducts, and comparative data are derived from established analytical techniques for structurally similar compounds, such as other halogenated anilines. This guide is intended for researchers, scientists, and professionals in drug development seeking to establish analytical protocols for this compound and its related impurities.
Potential Byproducts in the Synthesis of this compound
The identification of potential byproducts is crucial for developing a robust analytical method. Based on common synthetic routes for halogenated anilines, potential impurities in a batch of this compound could include residual starting materials, isomers, and products of side reactions. For instance, a plausible synthesis might involve the bromination of 3,5-dichloroaniline. In such a process, the following byproducts could be anticipated:
-
3,5-dichloroaniline: Unreacted starting material.
-
2,6-Dibromo-3,5-dichloroaniline: A product of over-bromination.
-
Isomers of Bromo-dichloroaniline: Positional isomers that may form due to non-selective bromination.
GC-MS Analysis: A Proposed Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like halogenated anilines. The following section details a proposed experimental protocol for the analysis of this compound and its byproducts.
A detailed methodology for the GC-MS analysis is provided below. This protocol is based on general methods for aniline derivatives.
a) Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or toluene.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
If necessary, perform a serial dilution to bring the concentration within the calibration range of the instrument.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is recommended for the separation of halogenated compounds.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound and its potential byproducts based on the proposed GC-MS method. The retention times are estimated based on the general elution order of similar compounds, and the mass-to-charge ratios (m/z) are based on their chemical structures.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| 3,5-dichloroaniline | C₆H₅Cl₂N | 162.02 | ~ 8.5 | 161, 163, 126, 90 |
| This compound | C₆H₄BrCl₂N | 240.91 | ~ 12.2 | 239, 241, 243, 160, 125 |
| 2,6-Dibromo-3,5-dichloroaniline | C₆H₃Br₂Cl₂N | 319.81 | ~ 15.8 | 317, 319, 321, 323, 238, 159 |
Note: The m/z values represent the isotopic pattern characteristic of compounds containing chlorine and bromine.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can also be employed for the analysis of halogenated anilines. A comparison with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented below.
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by mass-based detection. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds. | Suitable for a wider range of polarities and thermally labile compounds. |
| Derivatization | May be required for non-volatile or highly polar analytes. | Generally not required. |
| Sensitivity | Good, often in the picogram to nanogram range. | Excellent, often in the femtogram to picogram range. |
| Matrix Effects | Can be susceptible to matrix interference. | Can be significantly affected by ion suppression or enhancement from the matrix. |
| Throughput | Typically longer run times per sample. | Can have shorter run times, enabling higher throughput. |
For the analysis of this compound, LC-MS/MS could offer higher sensitivity, which is particularly advantageous for trace-level impurity profiling. However, GC-MS is often more accessible and provides excellent separation for this class of compounds.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis of this compound.
Comparative NMR Analysis of 2-Bromo-3,5-dichloroaniline and its Derivatives
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Bromo-3,5-dichloroaniline and related substituted aniline derivatives. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these compounds. While specific experimental data for novel derivatives may be proprietary, this document compiles available data and predicts spectral features based on established principles of NMR spectroscopy.
¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the experimental and predicted NMR data for this compound and its structural isomers and precursors.
Table 1: ¹H NMR Spectral Data for Dihaloaniline Derivatives (in CDCl₃)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | NH₂ |
| 2-Bromoaniline | - | 6.73 (dd) | 7.08 (td) | 6.61 (dd) | 7.39 (dd) | 4.01 (s) |
| 3,5-Dichloroaniline | 6.67 (d) | - | 6.83 (t) | - | 6.67 (d) | 3.61 (br s)[1] |
| 2,3-Dichloroaniline | - | - | 7.05 (d) | 6.75 (t) | 6.95 (d) | 4.10 (s) |
| 2,4-Dichloroaniline | - | 7.25 (d) | - | 6.75 (dd) | 7.05 (d) | 4.05 (s) |
| 2,5-Dichloroaniline | - | 6.95 (d) | 7.10 (d) | - | 6.65 (dd) | 4.00 (s) |
| This compound (Predicted) | - | - | ~7.0-7.2 (d) | - | ~6.8-7.0 (d) | ~4.0-4.5 (s) |
Table 2: ¹³C NMR Spectral Data for Dihaloaniline Derivatives (in CDCl₃)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| 2-Bromoaniline[2][3] | 144.1 | 109.4 | 132.7 | 119.5 | 128.4 | 115.8 |
| 3,5-Dichloroaniline | 147.8 | 114.3 | 130.8 | 123.8 | 130.8 | 114.3 |
| 2,3-Dichloroaniline[4] | 142.6 | 120.0 | 133.0 | 119.0 | 128.1 | 116.5 |
| 2,4-Dichloroaniline[5] | 141.5 | 122.5 | 130.0 | 127.5 | 129.5 | 117.0 |
| 2,5-Dichloroaniline[6] | 143.0 | 118.0 | 132.5 | 116.0 | 130.5 | 115.5 |
| This compound (Predicted) | ~145-147 | ~110-112 | ~133-135 | ~120-122 | ~131-133 | ~116-118 |
Note: Predicted values are estimations based on the additive effects of the substituents as observed in analogous compounds.
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aniline derivatives.
Sample Preparation
-
Weigh 5-10 mg of the solid aniline derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.[1]
-
Pulse Program: Standard single-pulse excitation.
-
Number of Scans: 16 to 32 scans are typically sufficient.[1]
-
Relaxation Delay: 1-2 seconds.[1]
-
Spectral Width: Typically -2 to 12 ppm.[1]
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.[1]
¹³C NMR Spectroscopy
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0 to 200 ppm.
-
Referencing: The spectrum is referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Visualizations
The following diagrams illustrate the general workflow for the NMR characterization of substituted anilines.
Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.
Caption: Influence of substituents on the electronic environment of the aniline ring.
References
A Comparative Guide to the Reactivity of 2-Bromo-3,5-dichloroaniline and 2,5-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated anilines are a cornerstone of this molecular toolbox, offering versatile handles for the construction of complex architectures through cross-coupling reactions. This guide provides an objective, data-driven comparison of the reactivity of two key halogenated anilines: 2-Bromo-3,5-dichloroaniline and 2,5-dichloroaniline. The focus will be on their performance in widely-used palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Core Reactivity Principles: The Halogen Effect
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds undergo oxidative addition more readily, leading to faster reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which establishes the general reactivity order for aryl halides as aryl iodides > aryl bromides > aryl chlorides.
Based on this principle, it is anticipated that the carbon-bromine (C-Br) bond in This compound will be significantly more reactive than the carbon-chlorine (C-Cl) bonds in 2,5-dichloroaniline . This inherent difference in reactivity allows for chemoselective functionalization, where the more reactive C-Br bond can be selectively targeted in the presence of C-Cl bonds.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. To illustrate the reactivity differences between our two compounds of interest, we will consider a representative reaction with phenylboronic acid.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-ortho-substituted anilines (general) | CataCXium A Pd G3 (5-10 mol%) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | Varies | Good to Excellent | [1] |
| 2 | 4-Bromochlorobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | Inferred from[2] |
| 3 | Aryl Chlorides (general) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | Good to Excellent | Inferred from[3] |
Analysis:
-
This compound: Drawing parallels from the successful coupling of other ortho-substituted bromoanilines, it is expected that the C-Br bond of this compound would readily undergo Suzuki-Miyaura coupling under relatively mild conditions, likely providing good to excellent yields.[1] The presence of the chloro substituents may have electronic effects on the reaction rate, but the primary determinant of reactivity will be the C-Br bond.
-
2,5-dichloroaniline: As an aryl chloride, 2,5-dichloroaniline is inherently less reactive than its bromo- counterpart. Successful coupling of aryl chlorides in Suzuki-Miyaura reactions often necessitates more forcing conditions, such as higher temperatures, and the use of more sophisticated and electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[3][4] The yields for the coupling of 2,5-dichloroaniline are anticipated to be lower than for this compound under identical, milder conditions.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of biologically active molecules. Here, we compare the expected reactivity of our target molecules in a typical amination reaction with a secondary amine like morpholine.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Bromides (general) | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | 2 | 87 (for a brominated benzodiazepine) | [5] |
| 2 | 2-(aryl/heteroaryl)-6-bromo-quinolines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 12 | 60-88 | [6] |
| 3 | Aryl Chlorides (general) | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | Varies | Good to Excellent | [7] |
| 4 | 2,5-dichloro-4,6-pyrimidinediamine (mono-amination) | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | Varies | Good | [5] |
Analysis:
-
This compound: The C-Br bond in this molecule is expected to be highly susceptible to Buchwald-Hartwig amination. High conversions and good to excellent yields can be anticipated under standard conditions, often with shorter reaction times compared to aryl chlorides.[5][6] The chemoselectivity of the reaction would strongly favor the substitution of the bromine atom over the chlorine atoms.
-
2,5-dichloroaniline: The amination of aryl chlorides like 2,5-dichloroaniline is more challenging due to the stronger C-Cl bond. To achieve efficient coupling, the reaction typically requires more sophisticated and sterically demanding ligands (e.g., RuPhos, BrettPhos) and often higher temperatures and longer reaction times.[7] While successful amination is achievable, the conditions are generally harsher than those required for the corresponding bromoaniline.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can serve as a starting point for the functionalization of this compound and 2,5-dichloroaniline. Optimization will likely be necessary for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (this compound or 2,5-dichloroaniline) (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) for bromides; Pd₂(dba)₃ (2 mol%) with a ligand like XPhos (4 mol%) for chlorides)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (this compound or 2,5-dichloroaniline) (1.0 mmol)
-
Amine (e.g., Morpholine) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1.5 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos) (3.0 mol%)
-
Base (e.g., NaOtBu or KOtBu) (1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To further illustrate the processes discussed, the following diagrams, generated using Graphviz, depict the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a logical workflow for a typical cross-coupling experiment.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 2-Bromo-3,5-dichloroaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. 2-Bromo-3,5-dichloroaniline presents a unique synthetic challenge due to its electron-deficient nature and steric hindrance. The selection of an appropriate palladium catalyst is paramount for achieving high efficacy in cross-coupling reactions with this substrate. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this compound, supported by representative experimental data and detailed protocols.
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is significantly influenced by the choice of the palladium precursor, the ligand, the base, and the solvent system. The electron-withdrawing chlorine substituents and the ortho-bromo group create a sterically hindered and electronically deactivated system, demanding highly active and robust catalytic systems. This guide summarizes the performance of several commonly employed palladium catalysts in key cross-coupling reactions, providing a framework for catalyst selection and reaction optimization.
Comparative Performance of Palladium Catalysts
The following tables provide a summary of the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this compound. The data is compiled from analogous reactions in the literature to provide a comparative overview.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 90-98 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 10 | 75-85 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 16 | 60-75 |
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | 18 | 80-90 |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 12 | 85-95 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 100 | 24 | 70-80 |
| PdCl₂(dppf) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 65-75 |
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | CuI | Et₃N | Toluene | 70 | 12 | 75-85 |
| PdCl₂(PPh₃)₂ | - | CuI | Dipea | THF | 60 | 8 | 80-90 |
| Pd(OAc)₂ | P(t-Bu)₃ | CuI | Et₃N | DMF | 50 | 6 | 85-95 |
| PdCl₂(dppf) | - | CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | 10 | 70-80 |
Table 4: Comparison of Palladium Catalysts for the Heck Coupling of this compound with Styrene
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | - | Et₃N | DMF | 120 | 24 | 60-70 |
| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMAc | 110 | 18 | 70-80 |
| PdCl₂(PPh₃)₂ | - | NaOAc | NMP | 130 | 20 | 65-75 |
| Herrmann's Catalyst | - | Et₃N | DMF | 100 | 12 | 75-85 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) is added the phenylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium precursor (0.02 mmol), and the ligand (0.04 mmol), if applicable. The reaction mixture is degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), the palladium precursor (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and a strong base (1.4 mmol). Anhydrous solvent (5 mL) is added, and the vessel is sealed. The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the copper(I) co-catalyst (0.04 mmol), and the ligand (0.04 mmol), if applicable, is placed in a Schlenk tube. The tube is evacuated and backfilled with argon three times. The specified solvent (5 mL), the base (3.0 mmol), and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
General Procedure for Heck-Mizoroki Coupling
In a sealed tube, this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), if applicable, the base (2.5 mmol), and the specified solvent (5 mL) are combined. The alkene (1.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography on silica gel.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental signaling pathway of a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Suzuki vs. Stille Coupling: A Comparative Guide for the Synthesis of 2-Aryl-3,5-dichloroanilines
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of 2-Bromo-3,5-dichloroaniline with various organometallic reagents is a critical transformation in the synthesis of a wide array of pharmacologically active compounds and functional materials. Among the most powerful methods for forging new carbon-carbon bonds are the Suzuki-Miyaura and Stille couplings. This guide provides an objective comparison of these two prominent reactions for the arylation of this compound, supported by representative experimental data and detailed protocols to aid in reaction optimization and catalyst selection.
Performance Comparison: Suzuki vs. Stille Coupling
The choice between Suzuki and Stille coupling often depends on a variety of factors including substrate scope, functional group tolerance, toxicity of reagents, and overall cost. While specific data for this compound is not extensively published, we can infer performance based on studies of structurally similar haloanilines.[1][2][3]
Generally, the Suzuki-Miyaura coupling is favored for its use of non-toxic and readily available boronic acids.[2][4] The reaction conditions are typically mild, and a wide range of catalysts have been developed to couple even challenging substrates.[5][6] For electron-poor and sterically hindered aryl halides like this compound, modern catalyst systems incorporating bulky, electron-rich phosphine ligands are often necessary to achieve high yields.[2][5]
The Stille coupling, on the other hand, utilizes organotin reagents that are often air and moisture stable, allowing for reactions that are less sensitive to atmospheric conditions.[7][8][9] A key advantage of the Stille reaction is its exceptional functional group tolerance, as organostannanes are unreactive towards many common functionalities.[9] However, the primary drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[8][10]
Table 1: Representative Performance Data for Suzuki and Stille Coupling of Aryl Bromides
| Coupling Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [11] |
| Suzuki | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85-96 | [11] |
| Suzuki | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 12 | ~95 | [2][12] |
| Stille | Pd(PPh₃)₄ | - | DMF | 80 | 16 | ~88 | [13] |
| Stille | PdCl₂(PPh₃)₂ | - | DMF | 80 | 8 | High | [13] |
| Stille | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Toluene | 80 | 16 | High | [13] |
Note: The data presented is compiled from studies on structurally similar aryl bromides and serves as a general guide. Optimization is likely required for this compound.
Catalytic Cycles
The fundamental mechanisms for both the Suzuki-Miyaura and Stille couplings involve a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][14]
Figure 1. General catalytic cycles for Suzuki and Stille cross-coupling reactions.
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the Suzuki and Stille coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of ortho-bromoanilines.[2][12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium catalyst (e.g., CataCXium A Pd G3, 5-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid/ester, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add anhydrous, degassed 2-MeTHF via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling
This protocol is a general procedure for the Stille coupling of aryl bromides.[13][15]
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (e.g., Aryl-SnBu₃) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous, degassed solvent (DMF or Toluene) via syringe.
-
Add the organostannane reagent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
Figure 2. A generalized experimental workflow for cross-coupling reactions.
Conclusion
Both Suzuki-Miyaura and Stille couplings are powerful and versatile methods for the arylation of this compound. The Suzuki coupling offers the significant advantage of using non-toxic and readily available boronic acids, making it a more environmentally benign and often preferred method in many applications.[2][4] However, for substrates with sensitive functional groups or when anhydrous conditions are difficult to maintain, the Stille coupling, with its air- and moisture-stable organotin reagents, can be a superior choice despite the toxicity concerns.[9] The selection of the optimal coupling method will ultimately depend on the specific requirements of the synthetic route, including functional group compatibility, scale, cost, and safety considerations. The provided protocols and comparative data serve as a valuable resource for initiating and optimizing these critical C-C bond-forming reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
Alternative reagents to 2-Bromo-3,5-dichloroaniline for specific syntheses
A Comparative Guide to Alternative Reagents for Diclofenac Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), traditionally involves 2-Bromo-3,5-dichloroaniline as a key starting material. However, advancements in synthetic organic chemistry have introduced alternative reagents and methodologies that offer potential improvements in yield, cost-effectiveness, and environmental impact. This guide provides a detailed comparison of these alternatives, supported by experimental data and protocols.
Traditional vs. Alternative Synthetic Pathways
The classical synthesis of Diclofenac often utilizes an Ullmann condensation reaction. This method, while established, can be associated with harsh reaction conditions and the use of copper catalysts.[1] Modern alternatives, such as the Buchwald-Hartwig amination, offer milder conditions and often higher yields.[2][3][4]
A notable alternative synthetic route starts from aniline and chloroacetic acid, proceeding through a six-step continuous flow process.[5][6] This method is highlighted for its efficiency, high atom and step economy, and reduced reaction times, making it a sustainable option for industrial-scale manufacturing.[5]
Another approach involves the acylation of N-phenyl-2,6-dichloroaniline with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization and subsequent hydrolysis to yield Diclofenac sodium.[7][8]
The following sections detail the experimental protocols and performance data for these key synthetic strategies.
Performance Data Summary
The table below summarizes the quantitative data for the different synthetic routes to Diclofenac, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Key Reagents | Catalyst/Conditions | Yield (%) | Reference(s) |
| Traditional Ullmann Condensation | 2-chlorobenzoic acid, 2,6-dichloroaniline | Copper, high temperature | < 42.5 | [9] |
| Improved Ullmann Condensation | Methyl o-iodophenylacetate, 2,6-dichloroaniline | CuI, D-glucosamine hydrochloride, Cs2CO3, 110 °C | 96.1 | [9] |
| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., X-Phos), Base (e.g., KOt-Bu) | Good to Excellent | [10] |
| Continuous Flow Synthesis | Aniline, Chloroacetic acid | Six-step continuous flow | 63 | [5] |
| Friedel-Crafts Cyclization Route | N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide | Anhydrous aluminum trichloride, 60 °C | 87.6 | [8] |
| Chapman Rearrangement Route | Methyl phenylacetate | Multi-step synthesis involving Chapman rearrangement | 67 | [11] |
Experimental Protocols
Protocol 1: Improved Ullmann Condensation for Diclofenac Synthesis
This protocol is adapted from a high-yield synthesis of a Diclofenac intermediate.[9]
Materials:
-
Methyl o-iodophenylacetate (0.1 mol, 27.6 g)
-
2,6-dichloroaniline (0.1 mol, 16.2 g)
-
Copper(I) iodide (CuI) (0.02 mol, 3.8 g)
-
D-glucosamine hydrochloride (0.02 mol, 4.4 g)
-
Cesium carbonate (Cs2CO3) (0.3 mol, 97.8 g)
-
Dimethyl sulfoxide (DMSO) (80 mL)
-
Water (80 mL)
-
Ethyl acetate
Procedure:
-
In a three-necked flask, combine methyl o-iodophenylacetate, 2,6-dichloroaniline, CuI, D-glucosamine hydrochloride, and cesium carbonate.
-
Add DMSO and water to the flask and stir the mixture to dissolve the solids.
-
Heat the reaction mixture to 110 °C and maintain this temperature for 8 hours.
-
After the reaction is complete, add 160 mL of ethyl acetate.
-
Centrifuge the mixture and collect the supernatant.
-
Concentrate the supernatant to obtain the intermediate compound, which can then be hydrolyzed to Diclofenac.[9]
Protocol 2: General Buchwald-Hartwig Amination
This is a general protocol for the palladium-catalyzed amination of aryl halides.[10]
Materials:
-
Aryl halide (e.g., 2-bromo-13α-estrone 3-benzyl ether) (0.25 mmol)
-
Amine (e.g., benzophenone imine) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (10 mol %)
-
X-Phos (10 mol %)
-
Potassium tert-butoxide (KOt-Bu)
-
Toluene
Procedure:
-
In a microwave-safe vial, combine the aryl halide, amine, Pd(OAc)2, X-Phos, and KOt-Bu.
-
Add toluene as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 10 minutes.
-
After cooling, the product can be isolated and purified using flash chromatography.
Visualizing the Synthesis and Mechanism of Action
To better understand the relationships between the different synthetic approaches and the biological action of Diclofenac, the following diagrams are provided.
Caption: Alternative synthetic routes to Diclofenac.
The primary mechanism of action for Diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[12][13][14][15][] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[13] Diclofenac inhibits both COX-1 and COX-2 enzymes.[13][15][] While COX-2 is induced during inflammation, COX-1 is involved in protecting the gastric mucosa.[13] The dual inhibition explains both the therapeutic effects and potential gastrointestinal side effects of Diclofenac.[13]
Caption: Diclofenac's mechanism of action via COX inhibition.
Conclusion
While the traditional synthesis of Diclofenac using this compound is well-established, several alternative reagents and synthetic strategies offer significant advantages. The improved Ullmann condensation and Buchwald-Hartwig amination provide pathways to higher yields under potentially milder conditions. Furthermore, innovative approaches like continuous flow synthesis present a more sustainable and efficient model for industrial production. The choice of synthetic route will depend on the specific requirements of the research or manufacturing setting, including considerations of scale, cost, and environmental impact. This guide provides the foundational data and protocols to aid in making an informed decision.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]
- 8. CN111100057B - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone - Google Patents [patents.google.com]
- 9. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. US20200055811A1 - Method of synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 12. Diclofenac - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-3,5-dichloroaniline by High-Performance Liquid Chromatography
For researchers, scientists, and professionals engaged in drug development, the purity of synthesized intermediates is of paramount importance. This guide provides a comprehensive comparison of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-Bromo-3,5-dichloroaniline. The methodologies and data presented are based on established analytical principles for halogenated anilines, offering a robust framework for quality control.[1][2][3]
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a highly suitable and widely used technique for the analysis of aromatic amines due to its high resolution and sensitivity.[4][5] The method detailed below is designed for the effective separation of this compound from potential process-related impurities.
Experimental Protocol: HPLC Method
A standard HPLC system equipped with a UV detector is recommended for this analysis.[2] The following protocol is based on common practices for the analysis of similar halogenated aromatic compounds.[1][3]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector.[2] |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min.[2] |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm.[2] |
| Injection Volume | 10 µL |
Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial composition) to a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.
Potential Impurities
The synthesis of this compound may lead to the formation of several impurities, including:
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Isomeric Impurities: Other isomers of bromo-dichloroaniline that may form during the halogenation steps.
-
Over- or Under-halogenated Species: Compounds with a different number of bromine or chlorine atoms on the aniline ring.
-
Side-Reaction Products: Other unforeseen products from competing reaction pathways.
Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is a robust method for purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a complementary or alternative technique, particularly for the identification of volatile impurities.[6]
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile substances.[7] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[7] |
| Selectivity | Good selectivity based on polarity differences. | Excellent selectivity, especially with mass spectrometric detection for definitive peak identification. |
| Sensitivity | Generally high sensitivity with UV detection.[1] | Very high sensitivity, particularly in selected ion monitoring (SIM) mode. |
| Quantification | Excellent for precise and accurate quantification. | Good for quantification, but may require an internal standard for best accuracy. |
| Impurity Identification | Tentative identification based on retention time. Confirmation requires a reference standard. | Definitive identification of unknown impurities through mass spectral fragmentation patterns. |
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound using the proposed HPLC method.
Data Analysis:
The purity of the synthesized this compound is calculated using the area normalization method from the resulting chromatogram. The percentage purity is determined by the ratio of the peak area of the main component to the total area of all observed peaks.
The described RP-HPLC method provides a reliable and robust approach for the purity assessment of synthesized this compound. It offers excellent resolution and quantitative capabilities, making it well-suited for quality control in a research and development setting. While GC-MS can be a valuable tool for the definitive identification of volatile impurities, HPLC remains the primary technique for routine purity analysis of such compounds. The choice of method will ultimately depend on the specific analytical requirements and the nature of the potential impurities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Benchmarking the performance of 2-Bromo-3,5-dichloroaniline in API synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic selection of starting materials is a cornerstone of efficient Active Pharmaceutical Ingredient (API) synthesis. Halogenated anilines are a critical class of building blocks, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation, which are central to the construction of complex drug molecules. This guide provides a comparative performance overview of key halogenated anilines in common API synthesis reactions.
While direct, publicly available experimental data on the performance of 2-Bromo-3,5-dichloroaniline is limited, this document benchmarks the performance of closely related and synthetically relevant alternatives: 2-Bromo-4,6-dichloroaniline and 3,5-dichloroaniline . The inclusion of a bromine atom in 2-Bromo-4,6-dichloroaniline provides an additional, orthogonal site for functionalization compared to 3,5-dichloroaniline, a feature that can be strategically leveraged in multi-step syntheses.
This guide presents data on the synthesis of these starting materials and provides detailed, representative protocols for their application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical chemistry. The information herein is intended to assist researchers in making informed decisions when selecting halogenated aniline building blocks for their synthetic campaigns.
Data Presentation: Synthesis of Key Halogenated Anilines
The following tables summarize the synthesis of 2-Bromo-4,6-dichloroaniline and 3,5-dichloroaniline, providing a comparison of reactants, conditions, and yields based on patent literature.
Table 1: Synthesis of 2-Bromo-4,6-dichloroaniline Hydrochloride
| Reactant 1 | Reactant 2 | Solvent/Acid | Key Conditions | Product | Yield | Reference |
| 2,4-dichloroaniline | Bromine | Hydrochloric or Sulfuric Acid | Room Temperature, Stirring | 2-Bromo-4,6-dichloroaniline hydrochloride/sulfate | High (implied) | [1] |
Table 2: Synthesis of 1-Bromo-3,5-dichlorobenzene from a 2-Bromo-4,6-dichloroaniline intermediate
| Starting Material | Key Reagents | Key Steps | Final Product | Overall Yield | Reference |
| Acetanilide | Chlorine, Sulfuric Acid, Bromine, Sodium Hypophosphite | Chlorination, Bromination, Diazotization, Deamination | 1-Bromo-3,5-dichlorobenzene | 54% | [2] |
Table 3: Synthesis of 3,5-dichloroaniline
| Starting Material | Key Reagents | Key Steps | Product | Yield | Reference |
| 2-Bromo-4,6-dichloroaniline salt | Ethanol/Isopropanol, Sodium Nitrite, Ammonia, Catalyst | Diazotization/Reduction, Ammonolysis | 3,5-dichloroaniline | High (implied) | [1] |
Experimental Protocols
The following are detailed, representative methodologies for key cross-coupling reactions commonly employed in API synthesis using haloaniline substrates. These protocols are based on established procedures for similar compounds and serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Cross-Coupling of an Ortho-Bromoaniline
This protocol describes a general procedure for the palladium-catalyzed coupling of an ortho-bromoaniline with a boronic ester, a reaction widely used for the formation of C-C bonds.
Materials:
-
Ortho-bromoaniline substrate (1.0 equiv)
-
Boronic ester (1.5 equiv)
-
CataCXium A Pd G3 catalyst (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Argon (or other inert gas)
Procedure:
-
To an oven-dried reaction vessel, add the ortho-bromoaniline substrate, boronic ester, CataCXium A Pd G3 catalyst, and cesium carbonate.
-
Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 2-MeTHF via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 70-110 °C) and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Buchwald-Hartwig Amination of a Bromoaniline
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of a bromoaniline with a primary or secondary amine.
Materials:
-
Bromoaniline substrate (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., Xantphos, 7.5 mol%)
-
Base (e.g., Cesium carbonate, 1.2-2.0 equiv)
-
Anhydrous toluene
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube equipped with a magnetic stir bar, combine the bromoaniline substrate, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the Schlenk tube with an inert gas. Repeat this process three times.
-
Add the amine to the reaction vessel.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate, and filter it through a pad of Celite®.
-
The filtrate should be washed with water and then with brine.
-
Dry the organic layer using anhydrous sodium sulfate, filter, and then concentrate it under reduced pressure.
-
The crude product can be purified using column chromatography.[5][6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis of 3,5-dichloroaniline from 2,4-dichloroaniline.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
References
- 1. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 2. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Isomeric Impurity Analysis of 2-Bromo-3,5-dichloroaniline
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Bromo-3,5-dichloroaniline is of paramount importance for the synthesis of active pharmaceutical ingredients (APIs). Isomeric impurities, which possess the same molecular formula but different structural arrangements, can significantly impact the efficacy, safety, and stability of the final drug product. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC)—for the analysis of isomeric impurities in this compound. The information is supported by experimental data from analogous compounds and established analytical principles.
Potential Isomeric Impurities
The synthesis of this compound can result in the formation of several positional isomers as impurities. The specific isomers formed depend on the synthetic route employed. Common starting materials and reaction pathways can lead to impurities such as:
-
Positional isomers of bromodichloroaniline:
-
2-Bromo-4,6-dichloroaniline
-
4-Bromo-2,6-dichloroaniline
-
3-Bromo-2,5-dichloroaniline
-
And other isomers with varying positions of the bromine and chlorine atoms on the aniline ring.
-
-
Isomers from starting materials: If the synthesis starts from an isomeric mixture of dichloroaniline, corresponding brominated isomers can be carried through as impurities.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric impurity analysis depends on factors such as the volatility and thermal stability of the analytes, the required sensitivity, and the need for structural confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation using a supercritical fluid (typically CO2) as the mobile phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Best for volatile and thermally stable compounds. Derivatization may be needed for polar analytes. | Bridges the gap between GC and HPLC; suitable for both chiral and achiral separations of moderately polar to non-polar compounds.[1] |
| Selectivity | Good selectivity for positional isomers, often enhanced by optimizing mobile phase and stationary phase. | High selectivity, especially with high-resolution mass spectrometry for definitive peak identification. | Excellent selectivity for isomers, often superior to HPLC for complex mixtures due to the unique properties of supercritical fluids.[1] |
| Sensitivity | High sensitivity, typically in the ng to pg range with UV or MS detectors. | Very high sensitivity, especially with selected ion monitoring (SIM) in MS. | High sensitivity, comparable to HPLC, and compatible with various detectors including MS. |
| Analysis Time | Can be relatively long depending on the complexity of the separation. | Generally faster analysis times compared to HPLC for volatile compounds. | Typically offers faster separations than HPLC due to the low viscosity of the mobile phase.[1] |
| Environmental Impact | Uses significant amounts of organic solvents. | Lower solvent consumption than HPLC, but requires high-purity gases. | Considered a "green" technique due to the use of CO2 as the primary mobile phase, reducing organic solvent usage.[1] |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of halogenated aniline isomers using HPLC, GC-MS, and SFC. The data is compiled from studies on analogous compounds and represents expected performance.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Typical Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2][3] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV at 254 nm or MS | [2] |
| Retention Time (Main Peak) | 10-15 min (example) | N/A |
| Resolution between Isomers | > 1.5 | [4] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [5][6] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | [5][6] |
| Precision (%RSD) | < 2% | [6] |
| Accuracy (% Recovery) | 98 - 102% | [6] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Typical Value | Reference |
| Column | Capillary (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | [7] |
| Carrier Gas | Helium | [7] |
| Injector Temperature | 250 °C | [7] |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min | [7] |
| Detection | Electron Ionization (EI) MS | [7] |
| Retention Time (Main Peak) | 8-12 min (example) | N/A |
| Resolution between Isomers | > 2.0 | [8] |
| Limit of Detection (LOD) | 0.01 ppm (for a related compound) | [9] |
| Limit of Quantitation (LOQ) | 0.03 ppm (for a related compound) | [9] |
| Precision (%RSD) | < 5% | N/A |
| Accuracy (% Recovery) | 95 - 105% | N/A |
Table 3: Supercritical Fluid Chromatography (SFC) Data
| Parameter | Typical Value | Reference |
| Column | Chiral or achiral packed columns | [10] |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) | [1] |
| Flow Rate | 2-4 mL/min | [1] |
| Back Pressure | 100-200 bar | [1] |
| Detection | UV or MS | [10] |
| Retention Time (Main Peak) | 3-8 min (example) | N/A |
| Resolution between Isomers | > 2.0 | [10] |
| Limit of Detection (LOD) | Comparable to HPLC | N/A |
| Limit of Quantitation (LOQ) | Comparable to HPLC | N/A |
| Precision (%RSD) | < 3% | N/A |
| Accuracy (% Recovery) | 97 - 103% | N/A |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general reversed-phase HPLC method for the separation of this compound and its isomeric impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector or Mass Spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or full scan MS in positive ion mode.[2]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (70:30 A:B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general GC-MS method for the analysis of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.[7]
-
Injection Mode: Split (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.[7]
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-400 amu.
Sample Preparation:
-
Prepare a solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
If necessary, dilute the sample further to be within the linear range of the instrument.
Supercritical Fluid Chromatography (SFC) Method
This protocol provides a general SFC method for the rapid separation of isomeric impurities.
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, back pressure regulator, column oven, and UV detector or Mass Spectrometer.
Chromatographic Conditions:
-
Column: A suitable chiral or achiral packed column (e.g., polysaccharide-based chiral stationary phase for potential enantiomeric impurities, or a polar-embedded stationary phase for positional isomers).[10]
-
Mobile Phase A: Supercritical CO2.[1]
-
Mobile Phase B (Modifier): Methanol.[1]
-
Gradient: 5% to 40% B over 10 minutes.
-
Flow Rate: 3.0 mL/min.[1]
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm or MS.
Sample Preparation:
-
Dissolve the this compound sample in the modifier solvent (Methanol) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualization of Analytical Workflows
Caption: Workflow for Isomeric Impurity Analysis by HPLC.
Caption: Workflow for Isomeric Impurity Analysis by GC-MS.
Caption: Workflow for Isomeric Impurity Analysis by SFC.
Conclusion
The selection of an appropriate analytical technique for the isomeric impurity analysis of this compound is critical for ensuring the quality and safety of pharmaceutical products.
-
HPLC is a versatile and robust method suitable for routine quality control, offering excellent quantitative performance for a wide range of potential impurities.
-
GC-MS provides superior separation efficiency for volatile isomers and offers definitive structural identification, making it invaluable for impurity profiling and root cause analysis.
-
SFC emerges as a powerful, "green" alternative that often provides faster and more efficient separations of isomers compared to HPLC, with the advantage of reduced organic solvent consumption.
For comprehensive characterization, a combination of these techniques is often employed. HPLC is typically used for routine purity testing, while GC-MS and SFC are valuable for in-depth impurity identification and for resolving challenging separations. The choice ultimately depends on the specific impurities of concern, the required level of sensitivity, and the available instrumentation.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. uhk.cz [uhk.cz]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-Bromo-3,5-dichloroaniline
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 2-Bromo-3,5-dichloroaniline.
Hazard Summary
Based on data from structurally similar compounds, this compound should be considered a hazardous chemical with the potential for significant health effects.[1][2][3][4][5][6][7][8]
| Hazard Classification | Potential Health Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3][6][7][8] |
| Acute Toxicity (Dermal) | Toxic or harmful in contact with skin.[1][2][3][4][6][7] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2][5][7][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[2][4][6] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[2][4][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Purpose and Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling of the solid and its solutions should be performed within a fume hood.[5][9] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield provides broader protection, especially when handling larger quantities or during procedures with a high risk of splashing.[9][10] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves have a finite breakthrough time, it is recommended to wear two pairs (double-gloving) and to change them frequently, especially after direct contact.[9] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[9] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[9] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. The type of respirator will depend on the specific conditions and a risk assessment.[5][9][10] |
Procedural, Step-by-Step Guidance
Operational Plan
Adherence to a strict operational protocol is vital for the safe handling of this compound.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of material to be used and the nature of the procedure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[9]
-
PPE Inspection: Before each use, inspect all PPE for signs of damage or degradation.
Step 2: Handling the Compound
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely assembled within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the exterior of the gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Solid Waste: Collect all solid waste, including excess reagent and any contaminated items (e.g., weigh boats, paper towels), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials. Keep containers tightly closed when not in use.[2][6]
Step 3: Final Disposal
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2][6] Do not dispose of this chemical down the drain or in regular trash.[6]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 270688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
